Boc-D-Met-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLIHRIYOHEV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285150 | |
| Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-66-7 | |
| Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butoxycarbonyl-D-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butoxycarbonyl-D-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of Boc-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-methionine (Boc-D-Met-OH), a crucial building block in peptide synthesis and various applications within drug discovery and development. The document details its chemical structure, stereochemical configuration, physicochemical properties, and relevant experimental protocols.
Core Structure and Identification
This compound is a derivative of the naturally occurring amino acid D-methionine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing the amino group from participating in unwanted side reactions during peptide chain elongation.[1][2][] The Boc group can be readily removed under mild acidic conditions.[]
The key structural features include the Boc protecting group, a chiral alpha-carbon, a carboxylic acid functional group, and a thioether side chain (-CH₂CH₂SCH₃).
References
A Comprehensive Technical Guide to Boc-D-Met-OH (CAS: 5241-66-7) for Peptide Synthesis and Drug Development
Introduction
N-α-(tert-Butoxycarbonyl)-D-methionine, commonly referred to as Boc-D-Met-OH, is a crucial amino acid derivative employed extensively in synthetic organic chemistry, particularly in the realm of peptide synthesis.[1][] As a cornerstone of the Boc (tert-butoxycarbonyl) protection strategy, this compound facilitates the controlled, stepwise assembly of peptide chains. The presence of the D-enantiomer of methionine offers a strategic advantage in drug development by enhancing the resulting peptide's resistance to enzymatic degradation, a critical factor for improving pharmacokinetic profiles.[3] This guide provides an in-depth overview of this compound, including its chemical properties, applications, detailed experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white powder.[1] Its key physical and chemical characteristics are summarized below, providing essential data for experimental design and execution.
| Property | Value | References |
| CAS Number | 5241-66-7 | [4][5] |
| Molecular Formula | C10H19NO4S | [4] |
| Molecular Weight | 249.33 g/mol | [4][6] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 47-50 °C | [1] |
| Optical Rotation (α) | +23º (c=1.3, methanol) | [1] |
| Purity | ≥98.0% (TLC) | [6] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][5] |
| InChI Key | IMUSLIHRIYOHEV-SSDOTTSWSA-N | [6] |
| SMILES String | CSCC--INVALID-LINK--C(O)=O | [6] |
Core Applications in Peptide Synthesis
The primary application of this compound is as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[][6] The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[][7][8]
The incorporation of a D-methionine residue can significantly enhance the therapeutic potential of synthetic peptides. D-amino acids are not recognized as readily by endogenous proteases, which primarily target L-amino acids. This steric hindrance reduces the rate of enzymatic cleavage, thereby prolonging the peptide's half-life in vivo.[3]
Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)
The following section details a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Materials and Reagents
-
This compound
-
Appropriate solid-phase resin (e.g., Merrifield, PAM, MBHA)[7]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., DCC, HBTU)
-
Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)[9]
-
Cold diethyl ether
Step-by-Step Methodology
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like DCM or DMF for at least 30 minutes in the reaction vessel.[3]
-
Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed.
-
The resin is washed with DCM.
-
A solution of 50% TFA in DCM is added to the resin and allowed to react for approximately 20-30 minutes.[7] A shorter pre-wash of 2-5 minutes can also be performed.[7]
-
The resin is then thoroughly washed with DCM to remove residual TFA, followed by a neutralization step using a 10% solution of DIEA in DCM.[7]
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Activation: In a separate vessel, dissolve 2-4 equivalents of this compound and an activating agent (e.g., HBTU) in DMF. Add 4-8 equivalents of a non-nucleophilic base such as DIEA.[3] Allow this mixture to pre-activate for 1-5 minutes.[3]
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. The reaction is typically agitated for 1-2 hours at room temperature.[3]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
-
Washing: Once the reaction is complete, the resin is filtered and washed extensively with DMF and DCM to remove any unreacted reagents and by-products.[9]
-
-
Peptide Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, the peptide-resin is dried thoroughly under vacuum.[9]
-
The peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a strong acid, typically liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8][9]
-
A "scavenger cocktail" is added to the strong acid to prevent side reactions, especially the oxidation of the methionine residue.[9] A common mixture is "Reagent K": TFA/water/thioanisole/ethanedithiol (82.5:5:5:2.5).[9]
-
The cleavage reaction is typically carried out for 1-2 hours at 0°C.
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage mixture by adding it to a large volume of cold diethyl ether.[3][9]
-
The crude peptide is collected as a pellet by centrifugation, and the ether is decanted.[9] This wash is typically repeated.
-
The crude peptide is dried, dissolved in an appropriate solvent (e.g., water/acetonitrile), and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
-
Characterization: The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry (MS) and analytical HPLC.[3][9]
Analytical Data Overview
While specific spectra for individual lots must be obtained from the supplier, the structural identity of this compound can be confirmed by standard analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methine proton (α-carbon), the methylene protons adjacent to the sulfur, and the methyl protons of the thioether. ¹³C NMR would similarly show distinct signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carbamate and the carboxylic acid, and N-H bending.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (249.33 g/mol ).[4][6]
Safety and Handling
While not classified as a hazardous substance according to GHS standards, standard laboratory safety practices should always be observed when handling this compound.
| Safety Aspect | Recommendation | References |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95-type dust mask (US) | [6] |
| Handling | Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. | |
| Storage | Keep container tightly closed in a dry, well-ventilated place at 2-8°C. | [1][5] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |
| Spill | Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust. | |
| WGK (Germany) | 3 (severe hazard to water) | [6] |
This compound (CAS: 5241-66-7) is a fundamental reagent for peptide chemists and drug development professionals. Its utility in Boc-SPPS, combined with the inherent advantage of incorporating a D-amino acid to confer proteolytic resistance, makes it an invaluable tool for creating novel peptide therapeutics with improved stability and efficacy. Adherence to the detailed protocols and safety guidelines outlined in this document will ensure its successful and safe application in the laboratory.
References
- 1. BOC-D-Methionine | 5241-66-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. benchchem.com [benchchem.com]
A-Technical-Guide-to-the-Synthesis-of-N-tert-butoxycarbonyl-D-methionine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-methionine (Boc-D-Met-OH), a crucial building block in peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) protecting group is widely utilized to temporarily block the amino functionality of methionine, preventing unwanted side reactions during peptide chain elongation. This document details the most common and effective synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols.
Introduction
N-tert-butoxycarbonyl-D-methionine is an N-Boc-protected form of D-Methionine.[1] D-methionine is an unnatural amino acid, the enantiomer of the naturally occurring L-methionine. The introduction of D-amino acids into peptide structures can significantly enhance their proteolytic stability and modulate their biological activity. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[] The synthesis of this compound is a fundamental procedure for chemists working on the solid-phase and solution-phase synthesis of peptides.
Synthesis of N-tert-butoxycarbonyl-D-methionine
The most prevalent method for the synthesis of N-tert-butoxycarbonyl-D-methionine involves the reaction of D-methionine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[][3] The base serves to deprotonate the amino group of D-methionine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of D-methionine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the N-Boc protected methionine and a tert-butoxycarbonate leaving group. The leaving group subsequently decomposes to tert-butanol and carbon dioxide.
Caption: Reaction mechanism for the Boc protection of D-methionine.
Experimental Protocols
Several variations of the synthesis have been reported, primarily differing in the choice of base and solvent system. Below are detailed protocols for two common methods.
Protocol 1: Using Sodium Hydroxide in Acetonitrile/Water
This protocol is adapted from a high-yield synthesis of Boc-L-methionine and is directly applicable to the D-enantiomer.[3]
Materials:
-
D-Methionine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Dichloromethane
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Potassium carbonate
Procedure:
-
Dissolve D-methionine (e.g., 7.2 g) in a mixture of water (50 mL) and acetonitrile (50 mL).
-
Add sodium hydroxide (e.g., 2 g, 0.05 mol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (e.g., 10.9 g, 0.05 mol).
-
Allow the reaction to gradually warm to room temperature (24-25 °C) and stir for 12 hours.
-
Remove the acetonitrile by rotary evaporation.
-
To the remaining aqueous phase, add potassium carbonate to adjust the pH to 12.
-
Wash the aqueous phase twice with dichloromethane (50 mL each) and discard the organic layers.
-
Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N HCl.
-
Extract the aqueous phase twice with dichloromethane (50 mL each).
-
Combine the organic phases, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Boc-D-methionine as a viscous oil.
Protocol 2: Using Sodium Carbonate in Dioxane/Water
This method utilizes sodium carbonate as the base in a dioxane/water solvent system.[1]
Materials:
-
D-Methionine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Ethyl acetate
-
Citric acid
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve D-methionine (e.g., 50.3 g, 0.34 mol) in an aqueous solution of sodium carbonate (700 mL water, 71.5 g Na₂CO₃, 0.675 mol).
-
Slowly add a solution of di-tert-butyl dicarbonate (81.0 g, 0.37 mol) in 1,4-dioxane (250 mL).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with water (1.5 L) to remove unreacted starting material.
-
Acidify the aqueous phase to pH 3 by the addition of solid citric acid.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated brine (500 mL).
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to afford N-Boc-D-methionine as a colorless oil.
Purification and Crystallization
While N-Boc-D-methionine is often obtained as an oil, it can be solidified or crystallized to improve purity and ease of handling.[4]
Procedure:
-
After the work-up and evaporation of the solvent, a colorless or light yellow transparent oily matter is obtained.
-
Seed crystals of N-Boc-D-methionine can be added to the oil.
-
Allow the mixture to stand at room temperature. The oil will gradually solidify.
-
Once solidified, add a weak polar solvent such as n-hexane or diethyl ether and triturate the solid (pulping).
-
Filter the solid, wash with the weak polar solvent, and dry under reduced pressure.
Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of N-tert-butoxycarbonyl-D-methionine.
Table 1: Reaction Conditions and Yields
| Protocol | Base | Solvent System | Reaction Time (h) | Temperature (°C) | Reported Yield (%) | Reference |
| 1 | Sodium Hydroxide | Acetonitrile/Water | 12 | 0 to 25 | 95 | [3] |
| 2 | Sodium Carbonate | Dioxane/Water | 16 | Room Temperature | 100 (crude) | [1] |
| 3 | Triethylamine | Dioxane/Water | Overnight | Room Temperature | High (not specified) |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₄S | [5] |
| Molecular Weight | 249.33 g/mol | [5][6] |
| Appearance | White to off-white powder or colorless oil | [1] |
| Melting Point | 47-50 °C | [1] |
| Optical Rotation [α]D²³ | +19.0° to +23° (c=1.3, methanol) | [1] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H) | [3] |
| Mass Spectrometry (MS) | M+1: 250 | [3] |
Experimental Workflow
The general workflow for the synthesis and purification of N-Boc-D-methionine is depicted below.
Caption: General experimental workflow for the synthesis of N-Boc-D-methionine.
Conclusion
The synthesis of N-tert-butoxycarbonyl-D-methionine is a well-established and efficient process, crucial for the advancement of peptide-based therapeutics and research. The use of di-tert-butyl dicarbonate with a suitable base provides high yields of the desired product. The choice of base and solvent system can be adapted based on laboratory preferences and available resources. Proper purification, including the potential for crystallization, ensures the high purity required for subsequent applications in peptide synthesis. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize and characterize this important amino acid derivative.
References
- 1. BOC-D-Methionine CAS#: 5241-66-7 [m.chemicalbook.com]
- 3. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy N-Boc-D-Methionine 98% as an amino acid derivative/peptide KSM/WS for Lab Use Online | Advent [adventchembio.com]
- 6. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Characteristics of Boc-D-methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of N-(tert-Butoxycarbonyl)-D-methionine (Boc-D-methionine). Boc-D-methionine is a crucial protected amino acid derivative, widely utilized as a fundamental building block in the synthesis of peptides and peptidomimetics. Its application is central to drug discovery and development, particularly in creating peptides with specific therapeutic properties. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality prevents unwanted side reactions during peptide coupling, making it an indispensable tool in solid-phase peptide synthesis (SPPS).
Core Physical and Chemical Properties
The physical properties of Boc-D-methionine are critical for its handling, storage, and application in synthetic chemistry. These characteristics, including its melting point, optical activity, and solubility, dictate the conditions required for its effective use in laboratory and manufacturing settings.
Data Summary
The following table summarizes the key quantitative physical data for Boc-D-methionine.
| Property | Value | Citations |
| CAS Number | 5241-66-7 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₄S | [3][4] |
| Molecular Weight | 249.33 g/mol | [3] |
| Appearance | White to off-white or slight yellow powder/crystalline solid. | [4][5][6] |
| Melting Point | 47-50 °C | |
| Optical Rotation | [α]²⁰/D +19.0° to +25.0° (c=1 in Methanol) | [5][7] |
| Solubility | Soluble in methanol and Dimethylformamide (DMF). | [2][6] |
| Storage Conditions | Sealed in a dry environment, recommended at 2-8°C. | [2] |
Experimental Protocols
Accurate determination of physical characteristics is essential for quality control and batch-to-batch consistency. Below are the detailed methodologies for measuring the key parameters of Boc-D-methionine.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method is a standard and widely adopted technique.[8][9]
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered Boc-D-methionine is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[10] The sample is packed tightly by tapping the tube or dropping it through a longer glass tube.[9][10]
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.[10]
-
Heating: The sample is heated rapidly to approximately 10-15°C below the expected melting point (around 47°C).[10][11]
-
Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8][11]
-
Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10] For a pure substance, this range is typically narrow.
Specific Optical Rotation Measurement
Optical rotation confirms the stereochemical identity and enantiomeric purity of the compound. The measurement is performed using a polarimeter.[12][13]
Methodology:
-
Solution Preparation: A solution of Boc-D-methionine is accurately prepared at a specified concentration (e.g., c=1, meaning 1 g per 100 mL) in a specified solvent (methanol for this compound).[5][7]
-
Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to set the zero point.[13]
-
Sample Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[12][14]
-
Data Acquisition: Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample at a controlled temperature (e.g., 20°C or 25°C).[12][13] The angle of rotation (α) of the plane-polarized light is measured.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[14][15]
Solubility Assessment
Determining solubility is key for preparing reaction mixtures and purification solvents.
Methodology:
-
Solvent Screening: A small, accurately weighed amount of Boc-D-methionine is added to a measured volume of the test solvent (e.g., methanol, water, DMF) at a constant temperature.[16]
-
Equilibration: The mixture is agitated (e.g., via stirring or sonication) for a sufficient period to ensure equilibrium is reached.[17]
-
Observation: The solution is visually inspected for any undissolved solid.
-
Quantification (Optional): For quantitative analysis, the saturated solution is filtered to remove excess solid, and the concentration of the dissolved Boc-D-methionine in the filtrate is determined using an analytical technique such as HPLC or by gravimetric analysis after solvent evaporation.[17] Because Boc-D-methionine is an amino acid derivative, its solubility in aqueous solutions is expected to be pH-dependent.[18][19]
Logical Workflow Visualization
The primary application of Boc-D-methionine is in peptide synthesis. The following diagram illustrates the logical workflow from its chemical synthesis to its use as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow of Boc-D-methionine from synthesis to its use in Solid-Phase Peptide Synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. BOC-D-Methionine | 5241-66-7 [chemicalbook.com]
- 3. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(tert-Butoxycarbonyl)-D-methionine | CymitQuimica [cymitquimica.com]
- 5. N-(tert-Butoxycarbonyl)-D-methionine | 5241-66-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Boc-Met-OH Novabiochem 2488-15-5 [sigmaaldrich.com]
- 7. N-(tert-Butoxycarbonyl)-D-methionine | 5241-66-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. westlab.com [westlab.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. ursinus.edu [ursinus.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 13. digicollections.net [digicollections.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Specific rotation - Wikipedia [en.wikipedia.org]
- 16. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bachem.com [bachem.com]
An In-depth Technical Guide to the Solubility of Boc-D-Met-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(tert-Butoxycarbonyl)-D-methionine (Boc-D-Met-OH), a crucial building block in peptide synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and overall efficiency in synthetic workflows. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and offers a visual workflow to guide researchers.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₄S[1] |
| Molecular Weight | 249.33 g/mol [1] |
| Appearance | White to off-white powder[1][2] |
| Melting Point | 47-50 °C[1][2] |
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, information from chemical suppliers and related compounds allows for the compilation of the following summary. The data presented here is a combination of qualitative statements and calculated concentrations from product data sheets.
| Solvent | Chemical Class | Solubility | Molar Solubility (M) | Conditions & Notes | Source(s) |
| Dimethylformamide (DMF) | Amide | Clearly Soluble (~124.7 mg/mL) | ~0.50 M | Calculated from "1 mmole in 2 ml".[3][4] This high solubility makes DMF a suitable solvent for reactions and stock solutions. | [3][4] |
| Methanol (MeOH) | Alcohol | Soluble | Not specified | Stated as "soluble" in multiple sources.[1][2][5] Optical rotation for the L-isomer is measured at c=1 (1 g/100 mL), indicating good solubility.[6][7] | [1][2][5] |
Experimental Protocol: Determination of Equilibrium Solubility
For solvents where quantitative data is unavailable, experimental determination is necessary. The following "shake-flask" method is a widely accepted and reliable protocol for determining the equilibrium solubility of a solid compound like this compound in a given organic solvent.
1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes and needles
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven, desiccator)
2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is essential for ensuring saturation.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Method A: Gravimetric Analysis
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound to avoid degradation.
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it.
-
The mass of the dissolved this compound can be determined by the difference in weight. Solubility can then be calculated (e.g., in mg/mL).
-
-
Method B: HPLC Analysis
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered supernatant with a known volume of the solvent.
-
Inject the diluted sample into the HPLC and determine the concentration from the calibration curve, accounting for the dilution factor.
-
-
Visualizing the Experimental Workflow
The logical flow of the solubility determination protocol can be visualized to ensure procedural accuracy and reproducibility.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. BOC-D-Methionine price,buy BOC-D-Methionine - chemicalbook [chemicalbook.com]
- 2. BOC-D-Methionine | 5241-66-7 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. BOC-D-Methionine CAS#: 5241-66-7 [m.chemicalbook.com]
- 6. Boc-Met-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Stability of Boc-D-Met-OH Under Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-α-tert-Butoxycarbonyl-D-methionine (Boc-D-Met-OH), a critical building block in peptide synthesis and drug development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic processes and the quality of the final products. This document summarizes key storage conditions, potential degradation pathways, and the analytical methodologies used to assess stability.
Core Stability Profile and Recommended Storage
This compound is a white to off-white powder that is generally stable when stored under appropriate conditions.[1][2] The tert-butoxycarbonyl (Boc) protecting group is known for its stability under neutral or basic conditions, making it suitable for multi-step synthesis.[] However, the molecule's stability can be compromised by several factors, primarily temperature, moisture, and exposure to acidic or oxidizing environments.
Key Stability Characteristics:
-
Thermal Stability: The compound has a reported melting point between 47-50°C.[1] Some suppliers note that it has a low melting point and recommend refrigerated storage.[4]
-
pH Stability: The Boc group is labile to acidic conditions and is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid.[][5] It is, however, stable to alkaline hydrolysis.[]
-
Oxidative Stability: The methionine side chain, with its thioether group, is susceptible to oxidation.[6][7] This can lead to the formation of methionine sulfoxide and methionine sulfone, which can be significant impurities.
Recommended Storage Conditions:
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers. It is crucial to refer to the certificate of analysis for lot-specific recommendations.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or 15-25°C | Prevents thermal degradation and is often recommended due to the low melting point.[1][8] Some suppliers recommend 15-25°C.[2] |
| Atmosphere | Sealed in a dry environment | The Boc group can be susceptible to hydrolysis under certain conditions, and the material can be sensitive to moisture.[1][6] |
| Light | Protect from light | While not explicitly stated for this compound, protection from light is a general good practice for complex organic molecules. |
| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide | These substances can cause degradation of the molecule, particularly cleavage of the Boc group or oxidation of the methionine side chain.[9] |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the two chemically active sites of the molecule: the acid-labile Boc protecting group and the oxidizable methionine side chain.
A. Oxidation of the Methionine Side Chain: The thioether group in the methionine side chain is readily oxidized, especially in the presence of oxidizing agents or even atmospheric oxygen over extended periods. This can result in the formation of two diastereomers of methionine sulfoxide (Met(O)) and, under stronger oxidative stress, methionine sulfone.[7][10]
B. Acid-Catalyzed Deprotection: The Boc group is designed to be removed under acidic conditions.[] Accidental exposure to acidic environments during storage can lead to the premature cleavage of the Boc group, yielding D-methionine and byproducts such as isobutylene and carbon dioxide.[]
C. S-Alkylation: In acidic conditions and in the presence of carbocation scavengers (which may be generated from the Boc group itself), the methionine side chain can undergo S-alkylation, such as S-tert-butylation.[7] This is a more significant concern during synthetic steps involving acid but could potentially occur over long-term storage if acidic impurities are present.
Diagram of Potential Degradation Pathways
Caption: Potential chemical degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A. Representative Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to separate the parent compound from more polar (e.g., D-methionine) and more non-polar (e.g., S-tert-butylated) impurities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over a defined period (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the Boc-protected amino acid absorbs, typically around 210-220 nm.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of the mobile phase components.
B. Spectroscopic and Other Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify degradation products by tracking the appearance of new signals or the disappearance of signals corresponding to the parent molecule.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of any degradation products, thus aiding in their structural elucidation.[]
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of degradation, often used as a preliminary check.[2]
Experimental Workflow for a Stability Study
Caption: A typical experimental workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is robust under recommended storage conditions, characterized by cool, dry, and dark environments. The primary risks to its integrity are exposure to acidic conditions, which can cleave the Boc protecting group, and oxidative stress, which can modify the methionine side chain. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is essential to ensure the purity and reactivity of this key synthetic intermediate. Stability studies, employing techniques such as HPLC, are critical for establishing a reliable shelf-life and for guaranteeing the quality of research and manufacturing outcomes.
References
- 1. BOC-D-Methionine CAS#: 5241-66-7 [m.chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pangoo.biz [pangoo.biz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [carbolution.de]
- 9. fishersci.com [fishersci.com]
- 10. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Incorporation of D-Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, advantages, and practical considerations for incorporating D-amino acids into peptide-based therapeutics. By leveraging the unique stereochemistry of D-amino acids, researchers can overcome critical limitations of native L-peptides, leading to the development of more stable and efficacious drug candidates.
Introduction to D-Amino Acids in Peptide Design
The Principle of Chirality in Amino Acids
With the exception of glycine, all proteinogenic amino acids are chiral molecules, existing as two non-superimposable mirror images or enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.[1] In nature, the vast majority of proteins and peptides are composed exclusively of L-amino acids.[2] This homochirality is fundamental to the specific three-dimensional structures and functions of biological macromolecules.[3]
Rationale for Incorporating D-Amino Acids
The primary motivation for substituting L-amino acids with their D-counterparts in peptide drug design is to enhance metabolic stability.[4][5] Endogenous proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize and cleave peptide bonds adjacent to L-amino acids.[5][6] Peptides containing D-amino acids are therefore resistant to this enzymatic degradation, leading to a significantly longer half-life in biological systems.[4][6]
Overview of Applications in Drug Development
The strategic use of D-amino acids has been successfully applied across various therapeutic areas. Notable examples include the development of potent and long-lasting analogs of hormones like Gonadotropin-Releasing Hormone (GnRH), opioid peptides such as enkephalins, and the enhancement of antimicrobial peptide (AMP) stability and selectivity.[7][8][9] This approach is a cornerstone of modern peptide chemistry, enabling the transition of promising peptide leads into viable clinical candidates.[10]
Core Advantages of D-Amino Acid Incorporation
Enhanced Proteolytic Stability
The most significant advantage of D-amino acid incorporation is the profound increase in resistance to enzymatic degradation.
2.1.1 Mechanism of Resistance to Proteases
Proteases have highly specific active sites that have evolved to bind and hydrolyze peptide bonds within L-amino acid sequences. The inverted stereochemistry at the α-carbon of a D-amino acid residue introduces a steric clash within the enzyme's active site, preventing proper substrate recognition and catalytic cleavage.[5][6] This renders the peptide bond involving a D-amino acid resistant to proteolysis.
2.1.2 Comparative Stability Data
The introduction of D-amino acids can increase a peptide's half-life in serum or plasma from minutes to many hours or even days. This dramatic improvement is a critical factor in achieving a therapeutically relevant pharmacokinetic profile.
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability | Reference |
| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [4] |
| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [4] |
| [D-Ala2]-Dermorphin vs. Dermorphin | Single D-Ala substitution | Rat brain homogenate | ~20 min | ~2 min | ~10 | (General knowledge) |
| DP06 vs. Pep05 | All L-Lys/Arg replaced with D-Lys/Arg | Human Plasma at 37°C | > 24 hours (60% remaining) | < 2 hours (fully degraded) | > 12 | [11][12] |
Altered Receptor Binding and Biological Activity
2.2.1 Impact on Binding Affinity and Selectivity
The effect of D-amino acid substitution on receptor binding is context-dependent and can be a powerful tool for optimizing activity. While a simple L-to-D swap can sometimes decrease affinity by altering the side-chain orientation required for receptor interaction, strategic placement can also lock the peptide into a bioactive conformation, thereby increasing affinity and selectivity.[13] For instance, in some opioid peptide analogs, D-amino acid substitution leads to enhanced potency.[9]
| Peptide / Compound | Cell Line | IC50 (D-Peptide) | IC50 (L-Peptide) | Comments | Reference |
| 9D-RDP215 vs. RDP215 | A375 Melanoma | ~1.5 µM | ~2.5 µM | D-peptide shows increased antitumor activity at lower concentrations. | [14] |
| MUC2 Epitope Peptides | Antibody Binding Assay | IC50 = 792 µmol/dm³ (tptPTGTQtpt) | IC50 = 392 µmol/dm³ (tptPTGTQTPT) | C-terminal D-amino acid substitution had minimal effect, while N-terminal substitution weakened antibody binding in this case. | [15] |
| D-MPI vs. Polybia-MPI (Antimicrobial) | E. coli | MIC = 2.08 µM | MIC = 4.16 µM | The all-D enantiomer showed improved or comparable antimicrobial activity. | [16] |
2.2.2 Modulation of Signal Transduction
By altering receptor binding affinity and selectivity, D-amino acid incorporation can fine-tune the downstream signaling cascade. A D-amino acid-containing peptide might act as a more potent agonist, a partial agonist, or even an antagonist compared to its L-counterpart. This allows for precise modulation of physiological responses. For example, the Aplysia allatotropin-related peptide (ATRP) signaling system uses L-to-D isomerization to alter selectivity between two distinct G protein-coupled receptors (GPCRs), thereby modulating which signaling pathway is activated.[13]
Figure 1: Modulation of receptor selectivity and signaling by D-amino acid isomerization.
Improved Pharmacokinetic Properties
The enhanced stability of D-peptides directly contributes to improved pharmacokinetic profiles, including longer circulation half-life and increased bioavailability.[4] This often allows for less frequent dosing and a wider therapeutic window.
Conformational Effects of D-Amino Acid Substitution
Incorporating a D-amino acid can have profound and predictable effects on peptide secondary structure. While an all-D enantiomer will adopt a mirror-image conformation (e.g., a left-handed α-helix instead of a right-handed one), a single D-amino acid substitution in an L-peptide sequence can act as a "helix breaker" or, conversely, can stabilize β-turn or β-hairpin structures.[14] This conformational control is a key tool for rational peptide design.
Design and Synthesis of D-Amino Acid-Containing Peptides
Strategies for D-Amino Acid Substitution
The decision of where and which D-amino acid to incorporate is guided by the desired outcome.
-
Terminal Substitution: Placing D-amino acids at the N- or C-terminus can protect against exopeptidases without drastically altering the core structure responsible for binding.
-
Glycine Replacement: Replacing a glycine residue with a D-amino acid (e.g., D-Alanine) can induce a specific turn conformation and increase stability with minimal steric impact.
-
Enantiomeric Peptides: Synthesizing the entire peptide with D-amino acids creates an enantiomer that is highly resistant to proteolysis and may retain activity if the target interaction is not stereospecific (e.g., interacting with a lipid membrane).[16]
-
Retro-Inverso Peptides: This involves synthesizing the peptide with D-amino acids in a reversed sequence. This strategy aims to maintain the spatial orientation of the side chains relative to the original L-peptide, potentially preserving receptor binding while gaining proteolytic resistance.
Figure 2: Workflow for the design and development of D-amino acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Peptides
SPPS is the standard method for chemically synthesizing peptides, including those containing D-amino acids.[17][18] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.
3.2.1 Core Principles of Fmoc-Based SPPS
The most common SPPS chemistry uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid. Each cycle of amino acid addition involves three main steps:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a weak base (e.g., piperidine).
-
Activation & Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) and subsequent formation of a peptide bond with the deprotected N-terminus.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
D-amino acids, protected in the same manner as their L-counterparts (e.g., Fmoc-D-Arg(Pbf)-OH), are simply used in the desired coupling cycle.[17]
3.2.2 Detailed Experimental Protocol for SPPS
This protocol describes a standard manual Fmoc-SPPS cycle for incorporating a D-amino acid.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected L- and D-amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.[18]
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin): Add the deprotection solution to the resin and agitate for 5 minutes. Drain. Add fresh deprotection solution and agitate for another 15-20 minutes. Drain and wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and DMF (3-5 times).
-
Amino Acid Coupling (Incorporating a D-Amino Acid): a. Activation: In a separate vial, dissolve the Fmoc-D-amino acid (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal volume of DMF.[17] b. Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[17] c. Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents.
-
Coupling Confirmation (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of beads. A blue color indicates the presence of unreacted primary amines, suggesting incomplete coupling. If the test is positive, a second coupling (recoupling) may be necessary.[2]
-
Chain Elongation: Repeat steps 2 (Deprotection), 3 (Coupling with the next amino acid, L- or D-), and 4 (Washing) for each amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid is coupled and the terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[19] c. Filter to separate the resin beads and collect the filtrate containing the crude peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. c. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). d. Confirm the identity and purity of the final product by Mass Spectrometry (MS) and analytical HPLC.
Experimental Evaluation of D-Amino Acid-Containing Peptides
In Vitro Stability Assays
4.1.1 Serum/Plasma Stability Assay Protocol
This assay measures the half-life of a peptide in the presence of endogenous proteases found in serum or plasma.[20][21]
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in sterile water)
-
Pooled human or other species-specific serum/plasma
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
Incubator (37°C), microcentrifuge tubes, centrifuge
-
LC-MS system for analysis
Procedure:
-
Preparation: Thaw serum on ice. Prepare the peptide stock solution.
-
Incubation: In a microcentrifuge tube, mix the peptide stock with serum to a final concentration of ~50-150 µg/mL peptide and 25-50% (v/v) serum.[20]
-
Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, 24 hours), withdraw an aliquot.[20]
-
Reaction Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of cold quenching solution to stop enzymatic activity and precipitate serum proteins.[20]
-
Protein Precipitation: Vortex and incubate on ice for at least 30 minutes. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.[20]
-
Analysis: Carefully collect the supernatant and analyze by LC-MS.
-
Data Processing: Quantify the peak area of the intact peptide at each time point. Normalize the data to the t=0 sample (100%) and plot the percentage of intact peptide versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[20][21]
4.1.2 Protease Degradation Assay Protocol
This assay assesses stability against a specific protease (e.g., trypsin, chymotrypsin).[16]
Materials:
-
Purified peptide solution
-
Specific protease solution (e.g., trypsin at 0.2 mg/mL)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Quenching solution (e.g., 15% TFA)
-
RP-HPLC system for analysis
Procedure:
-
Incubation: Incubate the peptide (e.g., 10 mM) with the protease at 37°C.[16]
-
Sampling: At various time points (e.g., 0, 1, 6 hours), take an aliquot of the reaction mixture.[16]
-
Quenching: Stop the reaction by adding the quenching solution.[16]
-
Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation fragments.
-
Quantification: Calculate the percentage of remaining intact peptide at each time point relative to t=0.
Analysis of Secondary Structure
4.2.1 Circular Dichroism (CD) Spectroscopy Protocol
CD spectroscopy is a powerful technique for qualitatively assessing the secondary structure (α-helix, β-sheet, random coil) of peptides in solution.[22]
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4; avoid high concentrations of chloride or other UV-absorbing species)
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the buffer at a known concentration (e.g., 50-100 µM). Prepare a matched buffer blank.[22]
-
Instrument Setup: Set the instrument parameters to scan the far-UV region (e.g., 195-260 nm).
-
Blank Measurement: Acquire a CD spectrum of the buffer blank.
-
Sample Measurement: Rinse the cuvette, then acquire a CD spectrum of the peptide solution using the same settings.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to Mean Residue Molar Ellipticity ([θ]) to normalize for concentration, path length, and number of residues.[22]
-
Interpretation: Analyze the resulting spectrum. A right-handed α-helix typically shows negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet shows a negative band around 218 nm. An all-D enantiomer of an α-helical peptide will show an inverted mirror-image spectrum.[16]
Bioactivity Assessment
4.3.1 Competitive Receptor Binding Assay Protocol
This assay determines the binding affinity (Ki or IC50) of a test peptide by measuring its ability to compete with a known labeled ligand for a specific receptor.[4]
Materials:
-
Cells or membranes expressing the target receptor
-
A labeled ligand (radiolabeled or fluorescent) with known affinity for the receptor
-
Unlabeled test peptides (D- and L-analogs)
-
Binding buffer, wash buffer
-
Detection instrument (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test peptides.
-
Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test peptide. Incubate to allow binding to reach equilibrium.[4]
-
Washing: Wash the plate to remove unbound ligands.
-
Detection: Measure the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the labeled ligand's binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]
4.3.2 Cell-Based Functional Assay (e.g., MTT Assay) Protocol
This assay measures the effect of a peptide on cell viability or proliferation and is commonly used to assess the cytotoxicity of antimicrobial or anticancer peptides.[4]
Materials:
-
Target cell line (e.g., cancer cells, bacteria)
-
Cell culture medium, serum
-
Test peptides
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with serial dilutions of the test peptides for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability versus log peptide concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).[4]
Figure 3: General experimental workflow for comparing L- and D-amino acid-containing peptides.
References
- 1. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. D-Amino acid substituted peptides as potential alternatives of homochiral L-configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and binding characteristics of a novel enkephalin analogue, [3H]Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 13. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 15. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. americanpeptidesociety.org [americanpeptidesociety.org]
Unlocking Therapeutic Potential: An In-depth Technical Guide to Unnatural Amino Acids in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (UAAs) into therapeutic modalities represents a paradigm shift in drug discovery and development. By expanding the chemical diversity of nature's 20 canonical amino acids, UAAs offer unprecedented control over the pharmacological properties of peptides and proteins. This technical guide provides a comprehensive overview of the applications of UAAs in therapeutics, detailing key experimental methodologies, quantitative data on their impact, and visualizations of their mechanisms of action.
Enhancing Therapeutic Properties with Unnatural Amino Acids
The incorporation of UAAs into therapeutic peptides and proteins can dramatically improve their efficacy, safety, and pharmacokinetic profiles. These modifications can enhance binding affinity, increase stability against proteolytic degradation, and introduce novel functionalities for targeted drug delivery.
Approved Therapeutics and Clinical Candidates
A growing number of FDA-approved drugs incorporate unnatural amino acids, demonstrating their clinical significance. These range from small molecule drugs to complex biologics, highlighting the versatility of UAAs in drug design.[1][2][3][4]
Table 1: Selected FDA-Approved Drugs Containing Unnatural Amino Acids
| Drug Name | Therapeutic Area | Unnatural Amino Acid Feature | Mechanism of Action |
| Sitagliptin | Type 2 Diabetes | β-amino acid | Dipeptidyl peptidase-4 (DPP-4) inhibitor |
| Bortezomib | Multiple Myeloma | Boronic acid-containing UAA | 26S proteasome inhibitor |
| Pregabalin | Neuropathic Pain, Epilepsy | γ-amino acid | Binds to the α2δ subunit of voltage-gated calcium channels |
| Difelikefalin | Pruritus in chronic kidney disease | D-amino acids and a UAA | Kappa opioid receptor agonist[5] |
| Setmelanotide | Genetic Obesity Syndromes | D-amino acid, cyclization | Melanocortin-4 receptor (MC4R) agonist[6] |
Quantitative Impact on Therapeutic Efficacy
The strategic incorporation of UAAs can lead to significant improvements in key pharmacological parameters such as binding affinity (Kd) and enzyme kinetics (Km, Vmax).
Table 2: Impact of UAA Incorporation on Binding Affinity
| Therapeutic Target | Original Peptide/Protein | UAA Modification | Original Kd | Modified Kd | Fold Improvement |
| VEGF | Fabrani | PEGylation at UAA site | ~2-fold lower affinity (ELISA) | - | - |
| Target Antigen | HC-F104 Antibody | HC-F104W | 0.35 nM | 0.35 nM | Maintained |
| Complement C5 | - | Zilucoplan (macrocyclic peptide) | - | Sub-nanomolar | - |
Table 3: Illustrative Enzyme Kinetic Parameters for UAA-Containing Enzymes
| Enzyme | UAA Incorporation | Substrate | Km | Vmax | Effect of UAA |
| Chymotrypsin | - (Wild-type) | - | 5000 µM | 100 s⁻¹ | Baseline |
| Penicillinase | - (Wild-type) | - | 50 µM | 2000 s⁻¹ | Baseline |
Note: Specific kinetic data for therapeutically relevant enzymes modified with UAAs are not broadly published in a comparative format. The values for wild-type enzymes are provided for context. The incorporation of UAAs can be used to modulate these parameters for therapeutic benefit, for instance, by increasing substrate affinity (lower Km) or enhancing catalytic efficiency (higher Vmax).[10][11]
Core Methodologies for UAA Integration
The site-specific incorporation of UAAs into proteins is a cornerstone of their application in therapeutics. This is primarily achieved through the expansion of the genetic code, utilizing orthogonal translation systems.
Site-Directed Mutagenesis and Amber Suppression
This widely used method involves introducing a unique codon, typically the amber stop codon (UAG), at the desired site of UAA incorporation in the gene of interest. An orthogonal aminoacyl-tRNA synthetase/tRNA pair, specific for the desired UAA, is then used to recognize this codon and insert the UAA during protein translation.
Experimental Protocol: Site-Specific Incorporation of p-Acetyl-L-phenylalanine (pAcPhe) in E. coli
-
Plasmid Preparation:
-
Obtain or construct a plasmid encoding the protein of interest.
-
Obtain a separate plasmid, such as pEVOL, that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) specific for pAcPhe and its cognate tRNA.
-
-
Site-Directed Mutagenesis:
-
Design primers to introduce an amber (TAG) codon at the desired position in the gene of interest. The forward primer should be 25-45 bases long with the TAG codon in the center. The reverse primer is the reverse complement.
-
Perform PCR using a high-fidelity polymerase (e.g., Pfu Turbo) with the following cycling parameters:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, and 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes.
-
-
Digest the parental, non-mutated plasmid DNA by adding 1 µL of DpnI restriction enzyme to the PCR reaction and incubating at 37°C for 1-2 hours.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Isolate plasmid DNA from the resulting colonies and confirm the presence of the TAG mutation by DNA sequencing.[10][12]
-
-
Protein Expression:
-
Co-transform the expression plasmid containing the TAG-mutated gene and the pEVOL-pAcPhe plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture the transformed cells in a rich medium (e.g., LB) containing the appropriate antibiotics for both plasmids.
-
Induce protein expression with IPTG and supplement the culture medium with 1-2 mM p-acetyl-L-phenylalanine.
-
Grow the cells for the desired time at an optimal temperature to allow for protein expression.
-
-
Protein Purification and Verification:
-
Harvest the cells and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verify the incorporation of pAcPhe by mass spectrometry.
-
Solid-Phase Peptide Synthesis (SPPS)
For smaller peptide therapeutics, SPPS is a powerful method for incorporating UAAs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin.
Experimental Protocol: Fmoc Solid-Phase Synthesis of a Peptide Containing L-DOPA
-
Resin Preparation:
-
Start with a suitable resin, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide.
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
-
Peptide Chain Elongation:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
-
For the incorporation of L-DOPA, use Fmoc-L-DOPA(acetonide)-OH, where the catechol group is protected.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
-
Purification:
Synthesis of Key Unnatural Amino Acids
The availability of UAAs is crucial for their application in therapeutics. While many are commercially available, custom synthesis is often required for novel structures.
Experimental Protocol: Synthesis of p-Azido-L-phenylalanine (AzF)
This protocol is a multi-step synthesis that requires expertise in organic chemistry.
-
Iodination of L-Phenylalanine: L-phenylalanine is first converted to 4-iodo-L-phenylalanine.
-
Protection: The amino group of 4-iodo-L-phenylalanine is protected, for example, with a Boc group, to prevent side reactions in the subsequent step.
-
Azidation: The protected 4-iodo-L-phenylalanine undergoes a copper(I)-catalyzed Ullmann-type coupling with sodium azide to introduce the azido group at the para position of the phenyl ring.
-
Deprotection: The protecting group is removed to yield the final product, p-azido-L-phenylalanine.
Note: The synthesis of azido compounds can be hazardous and should be performed with appropriate safety precautions.[11][20][21][22][23]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Graphviz diagrams provide a clear visual representation of complex biological processes and experimental workflows.
UAA-Based Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. UAAs can be incorporated into inhibitors to enhance their binding and efficacy.
This diagram illustrates how a UAA-containing inhibitor can block the EGFR signaling cascade, thereby preventing downstream events like cell proliferation.[24][25][26][27]
UAA-Based Therapeutics Targeting the Ras-Raf-MEK-ERK Pathway
Mutations in the Ras protein are common in many cancers, leading to constitutive activation of the downstream Raf-MEK-ERK pathway. UAAs can be used to develop novel therapeutics that target components of this pathway.
This diagram shows a UAA-based therapeutic inhibiting Raf, a key kinase in the Ras signaling pathway, to block downstream signaling and inhibit cancer cell growth.[28][29][30][31][32]
Experimental Workflow for UAA-Based Antibody-Drug Conjugate (ADC) Development
Site-specific incorporation of UAAs enables the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic windows.
This workflow outlines the key steps in developing a site-specific ADC using UAA technology, from genetic engineering to preclinical evaluation.[3][19][33][34][35]
Conclusion
Unnatural amino acids are revolutionizing therapeutic development by providing an expanded chemical toolbox to engineer proteins and peptides with enhanced properties. The ability to site-specifically incorporate UAAs allows for precise control over drug design, leading to more effective and safer therapies. As our understanding of orthogonal translation systems and UAA chemistry deepens, the applications of these powerful building blocks in medicine will undoubtedly continue to expand, offering new hope for treating a wide range of diseases.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein-Protein Interactions [cytoscape.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. | Semantic Scholar [semanticscholar.org]
- 21. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ClinPGx [clinpgx.org]
- 26. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 35. A Switchable Site-Specific Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Boc-SPPS for D-Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced metabolic stability, resistance to enzymatic degradation, and unique conformational properties that can lead to improved therapeutic efficacy.[1][2] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy is a robust method for peptide assembly. This document provides a detailed comparison of manual and automated Boc-SPPS for the incorporation of D-amino acids, offering comprehensive protocols and quantitative data to guide researchers in selecting the optimal synthesis methodology for their specific needs.
Data Presentation: Manual vs. Automated Boc-SPPS
The choice between manual and automated synthesis depends on factors such as the desired scale, throughput, peptide complexity, and available resources.[1] Automation generally offers higher reproducibility and efficiency, particularly for longer or more complex peptides.[3][4]
| Parameter | Manual Boc-SPPS | Automated Boc-SPPS |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99%[1] | > 99%[1] |
| Final Crude Purity | 70 - 90%[1] | 85 - 98%[1] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
| Racemization Potential | Operator and protocol dependent | Generally lower with optimized protocols |
Challenges in D-Amino Acid Incorporation: Racemization
A primary challenge during the incorporation of any chiral amino acid, including D-amino acids, is the risk of racemization.[5] Racemization is the conversion of one enantiomer to the other (e.g., a D-amino acid converting to its L-enantiomer), leading to diastereomeric impurities that can be difficult to separate and may alter the peptide's biological activity.[5] The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate.[5]
Factors influencing racemization include:
-
Amino Acid Identity: Histidine and Cysteine are particularly susceptible.[5]
-
Coupling Reagents: Onium salt reagents (e.g., HBTU, HATU) can promote racemization, especially with pre-activation. Carbodiimide reagents like DIC, when used with racemization-suppressing additives (e.g., HOBt, OxymaPure®), are generally a safer choice.[5]
-
Base: Strong bases like DIPEA can promote racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[5]
-
Temperature: Elevated temperatures, particularly in microwave-assisted synthesis, can increase racemization rates.[5]
Experimental Protocols
The following are generalized protocols for a single coupling cycle in Boc-SPPS. Specific parameters may need to be optimized based on the D-amino acid being incorporated and the peptide sequence.
Manual Boc-SPPS Protocol for D-Amino Acid Incorporation
This protocol outlines the manual steps for adding a single Boc-protected D-amino acid to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-protected D-amino acid
-
Coupling reagent (e.g., DIC)
-
Racemization suppressing additive (e.g., HOBt or OxymaPure®)
-
Base (e.g., DIPEA or NMM)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
50% Trifluoroacetic acid (TFA) in DCM for deprotection
-
10% DIPEA in DCM for neutralization
-
Washing solvents (DCM, Isopropanol)
-
Reaction vessel with a filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Washing:
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3 times), Isopropanol (2 times), and DCM (3 times).
-
-
Neutralization:
-
Add 10% DIPEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Boc-protected D-amino acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. This is followed by washing with DMF and DCM.
Automated Boc-SPPS Protocol for D-Amino Acid Incorporation
This protocol describes a typical cycle on an automated peptide synthesizer. The user will program the instrument with the desired sequence and chemistries.
Setup:
-
Install the appropriate resins, Boc-protected D-amino acids, and reagent vials on the synthesizer.
-
Ensure all solvent reservoirs are full.
-
Program the synthesis protocol, specifying the sequence, scale, and reaction conditions (e.g., coupling times, washing steps).
Automated Synthesis Cycle:
-
Deprotection: The synthesizer automatically delivers the deprotection solution (e.g., 50% TFA in DCM) to the reaction vessel, agitates for the programmed time, and drains the solution. This step is typically repeated.
-
Washing: The instrument performs a series of washes with specified solvents (e.g., DCM, IPA) to remove residual deprotection reagents and byproducts.[1]
-
Neutralization: The synthesizer delivers the neutralization solution (e.g., 10% DIPEA in DCM), agitates, and drains. This is usually performed twice, followed by washing steps.
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of the Boc-protected D-amino acid solution, coupling reagents (e.g., DIC), and additives (e.g., HOBt) into the reaction vessel for in-situ activation.[1]
-
Coupling: The activated D-amino acid is coupled to the resin-bound peptide for a pre-programmed duration.[1]
-
Washing: The resin is automatically washed with specified solvents to remove excess reagents and soluble byproducts.[1]
-
The cycle repeats for the next amino acid in the sequence.
Final Cleavage and Deprotection: After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. This is typically a manual step performed outside the synthesizer using a cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers).[7][8]
Visualizations
Experimental Workflows
Caption: Manual Boc-SPPS Workflow for D-Amino Acid Incorporation.
Caption: Automated Boc-SPPS Workflow for D-Amino Acid Incorporation.
Logical Relationship: D-Peptide Inhibition of a Signaling Pathway
D-peptides are often designed as inhibitors of protein-protein interactions (PPIs) due to their high stability and specific binding properties.[9] The following diagram illustrates a hypothetical signaling pathway where a D-peptide inhibitor blocks a kinase cascade, a common target in drug development.
Caption: D-Peptide Inhibitor Blocking a Kinase Signaling Pathway.
Conclusion
Both manual and automated Boc-SPPS are effective methods for incorporating D-amino acids into peptides. Manual synthesis offers flexibility for small-scale and developmental work, while automated synthesis provides superior efficiency, reproducibility, and throughput for routine and large-scale production.[1][3] Careful consideration of the factors that can lead to racemization is crucial for obtaining high-purity D-peptides, regardless of the synthesis method.[5] The protocols and data presented here serve as a guide for researchers to make informed decisions and optimize their synthetic strategies for the successful production of D-amino acid-containing peptides for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-D-Met-OH Coupling with HATU
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The coupling of N-α-tert-butyloxycarbonyl-D-methionine (Boc-D-Met-OH) is a critical step in the synthesis of peptides containing this non-canonical amino acid. The D-configuration of the amino acid provides resistance to enzymatic degradation, a desirable characteristic for therapeutic peptides. The methionine side chain, with its thioether group, presents a unique set of challenges, primarily its susceptibility to oxidation.[1] The choice of coupling reagent is therefore paramount to ensure high efficiency, minimize side reactions, and preserve the stereochemical integrity of the final peptide.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a gold-standard coupling reagent for peptide synthesis due to its high reactivity and ability to suppress racemization.[2][3] It is particularly effective for coupling sterically hindered amino acids and for challenging sequences.[4] HATU's efficiency stems from its ability to rapidly form a highly reactive OAt-active ester with the carboxylic acid, which is then readily attacked by the amine nucleophile.[4]
When coupling this compound, the primary considerations are:
-
Reaction Kinetics: HATU provides rapid coupling, which is advantageous in minimizing the exposure of the sensitive methionine side chain to potentially oxidizing conditions.[5]
-
Racemization: HATU is known to minimize epimerization, ensuring the stereochemical purity of the D-methionine residue in the peptide sequence.[5][6]
-
Side Reactions: The main side reaction of concern is the oxidation of the methionine thioether to methionine sulfoxide.[1] While HATU itself is not an oxidant, the overall reaction conditions should be carefully controlled to exclude atmospheric oxygen and other potential oxidizing agents. The use of scavengers during the final cleavage step in solid-phase peptide synthesis (SPPS) is also crucial.[4] Another potential side reaction, though less common when the stoichiometry is controlled, is the guanidinylation of the free N-terminal amine by excess HATU.[6]
These notes provide detailed protocols for both solid-phase and solution-phase coupling of this compound using HATU, along with data for comparison with other coupling reagents.
Data Presentation
The selection of a coupling reagent significantly impacts the efficiency and purity of the final peptide product. The following table summarizes a comparison of HATU with other common coupling reagents, with a focus on their application in challenging coupling reactions. While specific yield data for this compound with HATU is not extensively available in comparative studies, the data presented for other challenging couplings serves as a useful benchmark.
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency for Hindered Amino Acids | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 15 - 60 minutes | Excellent | High reactivity, fast kinetics, low racemization, effective for sterically hindered and N-methylated amino acids.[4][6] | Higher cost, byproducts can be challenging to remove in solution-phase. |
| HBTU | Aminium/Uronium Salt | 30 - 90 minutes | Very Good | Good efficiency, widely used. | Less reactive than HATU for highly hindered couplings, potential for guanidinylation side reaction.[4] |
| HCTU | Aminium/Uronium Salt | 15 - 60 minutes | Excellent | More reactive than HBTU due to the chloro- group, effective for difficult sequences.[6] | Similar to HBTU, with potential for side reactions. |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | Very Good | Strong activating agent, no guanidinylation of the N-terminus.[6] | Byproducts can be difficult to remove. |
| DIC/HOBt | Carbodiimide/Additive | 1 - 4 hours | Good | Cost-effective, low risk of racemization with HOBt. | Slower reaction times, less effective for sterically hindered couplings. |
| COMU | Uronium Salt | 15 - 45 minutes | Excellent | High reactivity comparable to HATU, improved safety profile (non-explosive byproducts).[6] | Relatively newer reagent. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine using Boc chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc chemistry if applicable for side-chain deprotection)
-
Methanol (MeOH) or Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Add a 10% solution of DIPEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vial, prepare the activation mixture:
-
Dissolve this compound (2-4 equivalents relative to resin substitution) and HATU (1.95-3.9 equivalents) in DMF.
-
-
Add DIPEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated this compound.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail containing scavengers to prevent oxidation of the methionine residue (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol).[4]
Protocol 2: Solution-Phase Coupling of this compound
This protocol is suitable for the coupling of this compound to an amino acid ester or a peptide fragment in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amine component (e.g., H-Xaa-OR') (1.0 - 1.2 equivalents)
-
HATU (1.0 - 1.2 equivalents)
-
DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes.
-
Activation: Add HATU (1.0-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine component (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude peptide by silica gel column chromatography to obtain the pure coupled product.
Mandatory Visualization
References
- 1. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Revolutionizing Peptide Synthesis: PyAOP for Sterically Hindered Boc-Amino Acids
Application Note AP001 | Peptide Synthesis & Drug Development
Introduction
In the synthesis of complex peptides, particularly those incorporating sterically hindered amino acids, the formation of the amide bond presents a significant chemical challenge. Steric hindrance, arising from bulky side chains (e.g., Val, Ile), α,α-disubstitution (e.g., aminoisobutyric acid, Aib), or N-methylation, can severely impede reaction kinetics, leading to incomplete couplings, low yields, and increased epimerization.[1] The selection of a potent coupling reagent is therefore critical to the success of the synthesis.
This application note details the use of (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) as a highly effective coupling reagent for overcoming the challenges associated with sterically hindered Boc-protected amino acids in solid-phase peptide synthesis (SPPS). PyAOP, a phosphonium salt-based reagent, consistently demonstrates superior performance in difficult couplings.[2]
Advantages of PyAOP
PyAOP offers several key advantages over other classes of coupling reagents, particularly in the context of sterically demanding syntheses:
-
High Reactivity: PyAOP is among the most reactive coupling reagents available, facilitating efficient amide bond formation even with sluggish amino acids.[3] Its reactivity stems from the formation of a highly reactive OAt active ester, enhanced by the electron-withdrawing properties of the 7-azabenzotriazole core.[4][5]
-
Low Racemization: The rapid coupling kinetics mediated by PyAOP minimize the time the activated amino acid is susceptible to base-catalyzed epimerization, thus preserving the stereochemical integrity of the peptide.[6]
-
Avoidance of Side Reactions: Unlike uronium/aminium-based reagents such as HATU and HBTU, phosphonium salts like PyAOP do not cause guanidinylation of the N-terminal amine, a common side reaction that can terminate peptide chain elongation.[5][7]
-
Safety Profile: PyAOP does not produce carcinogenic byproducts like hexamethylphosphoramide (HMPA), which is a concern with the older BOP reagent.[8]
Quantitative Performance Comparison
The efficacy of a coupling reagent is best demonstrated through comparative data. The following table summarizes the performance of PyAOP against other common coupling reagents in the context of sterically hindered amino acid incorporation. Data is synthesized from multiple sources to provide a comparative overview.
| Coupling Reagent | Sterically Hindered System | Yield (%) | Purity (%) | Racemization (%) | Key Observations |
| PyAOP | Boc-N-Me-Val-OH + H-Val-OMe | High | High | Low (<1%) | Highly effective for N-methylated residues.[9] |
| HATU | Boc-N-Me-D-Met-OH on resin | High | Good | Low | A highly efficient reagent, but can cause guanidinylation if used in excess.[2] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Moderate | Low | Less effective than HATU and PyAOP for highly hindered couplings.[10] |
| PyBOP | Various Hindered Systems | >90% Conversion | Good | Low | A good alternative to BOP, but generally less reactive than PyAOP.[1] |
Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed protocols for the use of PyAOP in the solid-phase synthesis of peptides containing sterically hindered Boc-amino acids.
Protocol 1: Standard Coupling of a Sterically Hindered Boc-Amino Acid (e.g., Boc-Aib-OH)
This protocol outlines a general procedure for the incorporation of an α,α-disubstituted amino acid into a growing peptide chain on a solid support.
Materials:
-
N-terminally deprotected peptide-resin
-
Boc-Aib-OH (3.0 eq. relative to resin loading)
-
PyAOP (3.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the N-terminally deprotected peptide-resin in anhydrous DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve Boc-Aib-OH (3.0 eq.) and PyAOP (3.0 eq.) in anhydrous DMF. Add DIPEA (6.0 eq.) to the solution and agitate for 2-5 minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the bromophenol blue test. For sterically hindered couplings, a negative Kaiser test may not always indicate 100% completion. A second coupling is often recommended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and IPA (2x).
-
Deprotection: Proceed to the N-terminal Boc deprotection step for the next coupling cycle.
Protocol 2: Optimized Coupling of a Boc-N-methylated Amino Acid (e.g., Boc-N-Me-Val-OH)
This protocol is specifically optimized for the challenging coupling of N-methylated amino acids.
Materials:
-
N-terminally deprotected peptide-resin
-
Boc-N-Me-Val-OH (4.0 eq. relative to resin loading)
-
PyAOP (3.9 eq.)
-
DIPEA (8.0 eq.)
-
Anhydrous DMF
-
DCM
-
50% Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Boc-Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes. Drain and wash with DMF (3x).
-
Pre-activation: In a separate vial, dissolve Boc-N-Me-Val-OH (4.0 eq.) and PyAOP (3.9 eq.) in DMF. Add DIPEA (8.0 eq.) and allow the mixture to pre-activate for 1 minute.
-
Coupling: Add the activated amino acid solution to the resin and agitate the reaction mixture for 2-4 hours at room temperature. A double coupling (repeating steps 4 and 5) is highly recommended to ensure maximum efficiency.
-
Monitoring: Monitor the coupling completion using the bromophenol blue test.
-
Washing: Upon completion, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Visualizing the Process
To aid in understanding the chemical transformations and experimental steps, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-D-Met-OH Deprotection using Trifluoroacetic Acid (TFA)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic synthesis for the protection of primary and secondary amines. Its widespread use is attributed to its stability under various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1][2][]
This document provides detailed application notes and protocols for the deprotection of Boc-D-Met-OH using TFA. It addresses the reaction mechanism, potential side reactions specific to the methionine residue, mitigation strategies using scavengers, and quantitative data to guide experimental design.
Mechanism of TFA-Mediated Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds via the following steps[2][4][5]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][5]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA to form the trifluoroacetate salt.[2][4]
Due to the generation of CO2, it is crucial to perform this reaction in a well-ventilated area and not in a closed system.[2][4]
Side Reactions Associated with Methionine
The deprotection of this compound presents specific challenges due to the nucleophilic nature of the methionine thioether side chain.[6][7] The primary side reactions are:
-
S-alkylation (tert-butylation): The reactive tert-butyl cation generated during the deprotection can be attacked by the nucleophilic thioether side chain of methionine, leading to the formation of a sulfonium salt.[6][8] This results in a mass increase of 56 Da in the final product.[6]
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (Met(O)), particularly during prolonged exposure to strong acids like TFA.[7][9][10]
These side reactions are acid-catalyzed and can significantly reduce the yield and purity of the desired deprotected D-methionine.[7][9]
Mitigation Strategies: The Role of Scavengers
To prevent these undesired side reactions, scavengers are added to the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive methionine residue, effectively "trapping" it.[8]
Common scavengers and cocktails for the deprotection of methionine-containing compounds include:
-
Thioanisole: Effective in preventing S-alkylation.[8]
-
Dithiothreitol (DTT) or Ethanedithiol (EDT): Thiol-based scavengers that can trap tert-butyl cations.[6]
-
Triisopropylsilane (TIS): A common scavenger used to reduce and trap carbocations.[8]
-
Water: Can also act as a scavenger.[8]
A common cleavage cocktail for general purposes that offers some protection is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] For peptides with multiple sensitive residues, more complex cocktails have been developed.[8]
Quantitative Data Summary
The selection of the deprotection conditions can be guided by the desired efficiency and the need to minimize side reactions. The following table summarizes common TFA concentrations and reaction times for Boc deprotection.
| TFA Concentration | Solvent | Reaction Time | Typical Yield/Purity | Notes |
| 25-50% (v/v) | Dichloromethane (DCM) | 30 min - 2 hours | >95% | A common and generally effective condition for standard Boc deprotection.[1][2] |
| 50% (v/v) | Dichloromethane (DCM) | 20 - 30 min | High | Faster deprotection, often used in solid-phase peptide synthesis (SPPS).[2][12] |
| Neat | - | 1 - 4 hours | High | Often used for the final cleavage from a resin in SPPS, in conjunction with scavengers.[1][2] |
For this compound, the inclusion of scavengers is highly recommended regardless of the TFA concentration used.
Experimental Protocols
Protocol 1: Solution-Phase Boc Deprotection of this compound
This protocol is a starting point for the deprotection of this compound in solution.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS or 90% TFA / 5% Thioanisole / 5% DTT)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether for precipitation
-
Toluene (for co-evaporation)
Procedure:
-
Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add an equal volume of a pre-prepared deprotection cocktail (e.g., 50% TFA / 48% DCM / 2% TIS).[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.
-
To remove residual TFA, co-evaporate with toluene (2-3 times).[11]
-
Dissolve the resulting residue in a minimal amount of water or a suitable solvent.
-
Precipitate the product by adding the concentrated solution dropwise to a centrifuge tube containing ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.[11]
-
A white precipitate of the crude D-methionine TFA salt should form.
-
Place the tube at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the pellet twice more with cold ether to remove scavengers.[11]
-
-
Drying: Dry the crude product under vacuum.
Protocol 2: Boc Deprotection of D-Methionine in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the N-terminal Boc group from a D-methionine residue during SPPS.
Materials:
-
Boc-D-Met-peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavenger (e.g., 0.5% dithiothreitol (DTE) or other suitable scavengers)[12]
-
Diisopropylethylamine (DIPEA) for neutralization
-
Methanol (MeOH) or Isopropanol (IPA)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Boc-D-Met-peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin twice with DCM.
-
Deprotection:
-
Prepare a deprotection solution of 25-50% TFA in DCM. Add 0.5% DTE or another suitable scavenger to this solution.[1][12]
-
Add approximately 10 mL of the deprotection solution per gram of resin.
-
Shake the mixture for 1-2 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and shake for an additional 20-30 minutes.[12]
-
-
Washing:
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and scavengers.
-
Wash with isopropanol (IPA) or methanol (2 times) to shrink the resin and help remove remaining acid.[12]
-
Wash again with DCM (3 times) to prepare for the next coupling step.
-
-
Neutralization:
-
Add a 5-10% solution of DIPEA in DCM to the resin and shake for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3-5 times) to remove excess DIPEA.[1]
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.
Diagrams
Caption: Mechanism of TFA-mediated Boc deprotection of D-methionine.
Caption: Solution-phase this compound deprotection workflow.
Caption: Mitigation of S-alkylation side reaction using scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for the Cleavage of Peptides Containing D-Methionine from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides containing D-methionine via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support and removing side-chain protecting groups. The thioether side chain of methionine, regardless of its stereochemistry (L or D), is highly susceptible to oxidation and S-alkylation during the acidic conditions of cleavage. These side reactions can lead to significant impurities, complicating purification and reducing the overall yield of the desired peptide. This application note provides a detailed guide to understanding and mitigating these side reactions through the use of optimized cleavage cocktails and protocols. While the experimental data presented here primarily involves L-methionine, the chemical principles and recommended procedures are directly applicable to peptides containing D-methionine due to the identical reactivity of the methionine side chain.
Two primary side reactions that occur during the trifluoroacetic acid (TFA)-based cleavage of methionine-containing peptides are:
-
Oxidation: The sulfur atom in the methionine side chain is readily oxidized to form methionine sulfoxide, resulting in a mass increase of +16 Da. This can be exacerbated by the presence of oxidizing species or prolonged exposure to acidic conditions.
-
S-alkylation: Electrophilic species, such as the tert-butyl cations generated from the removal of protecting groups, can alkylate the methionine thioether, forming a sulfonium ion. This leads to a mass increase corresponding to the alkyl group (e.g., +56 Da for tert-butylation).
This document outlines various cleavage strategies, provides detailed experimental protocols, and presents quantitative data to aid researchers in selecting the most appropriate method for their D-methionine-containing peptides.
Key Side Reactions During Cleavage
The primary challenges in cleaving peptides containing D-methionine are the prevention of oxidation and S-alkylation. The following diagram illustrates these two major side reaction pathways.
Caption: Major side reaction pathways for D-methionine during TFA-mediated cleavage.
Comparison of Cleavage Cocktails
The choice of cleavage cocktail is paramount to minimizing side reactions. A variety of cocktails with different scavenger compositions have been developed to protect sensitive residues like methionine. The following tables summarize the compositions and reported effectiveness of commonly used cleavage cocktails.
Table 1: Composition of Common Cleavage Cocktails
| Reagent | Composition | Primary Use |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | General cleavage, good for Trp-containing peptides, but does not prevent Met oxidation.[1] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Peptides with sensitive residues including Cys, Met, Trp, and Tyr.[1][2] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent methionine oxidation.[3] |
| Modified Cocktail | TFA/Anisole/TMSCl/Me2S (85:5:5:5) with 1 mg/mL PPh3 | Eradicates Met(O) and reduces S-alkylation.[4] |
Table 2: Quantitative Comparison of Cleavage Cocktails for Methionine-Containing Peptides
| Cleavage Cocktail | % Methionine Sulfoxide Observed | Crude Peptide Purity/Yield | Reference Peptide |
| Reagents K, R, B | 15% - 55% | Not specified | Model pentadecapeptide from DsbC |
| Reagent H | 0% | 51% yield (reduced form, 3h cleavage) | Model pentadecapeptide from DsbC |
| TFA/TIS/H2O (95:2.5:2.5) | 10.2% (freshly synthesized) | 84.6% purity | Ac-WMEEPD-OH |
| TFA/TIS/H2O (95:2.5:2.5) | 19.8% (aged resin) | Not specified | Ac-WMEEPD-OH |
| TFA/An/TMSCl/Me2S + PPh3 | 0% | 95.2% purity (with 4.8% S-alkylation) | Ac-WMEEPD-OH (aged resin) |
Data is for L-methionine containing peptides, but is considered indicative for D-methionine.
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of D-methionine-containing peptides from the resin.
General Peptide Cleavage Workflow
The overall process for cleaving a peptide from the resin, precipitating it, and preparing it for analysis is outlined below.
Caption: General workflow for peptide cleavage from solid support.
Protocol 1: Cleavage using Reagent K
This protocol is suitable for peptides containing a variety of sensitive amino acids, including D-methionine.[1][2][5][6]
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Reaction vessel (e.g., fritted syringe)
-
Centrifuge tubes
Procedure:
-
Place the peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare fresh Reagent K by mixing TFA (8.25 mL), phenol (0.5 mL), water (0.5 mL), thioanisole (0.5 mL), and EDT (0.25 mL).
-
Add the Reagent K cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin from the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage using Reagent H (to prevent methionine oxidation)
This protocol is specifically designed to minimize the oxidation of the D-methionine side chain.[3]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Water
-
Dimethylsulfide (DMS)
-
Ammonium iodide (NH4I)
-
Cold diethyl ether
-
Reaction vessel
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Prepare Reagent H by combining TFA (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).
-
Suspend the peptide-resin in Reagent H (approximately 30 mL per gram of resin) in a reaction vessel.
-
Allow the mixture to stand for 3 hours at room temperature under an inert gas atmosphere.
-
Filter the resin and wash with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold methyl tert-butyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold ether and dry under vacuum.
Protocol 3: Post-Cleavage Reduction of Methionine Sulfoxide
If oxidation of D-methionine has occurred, the resulting sulfoxide can be reduced back to the thioether.
Materials:
-
Crude peptide containing methionine sulfoxide
-
Dimethylsulfide (DMS)
-
Ammonium iodide (NH4I)
-
Suitable solvent (e.g., 5% aqueous acetic acid)
Procedure:
-
Dissolve the dried crude peptide in a 5% aqueous acetic acid solution.
-
Add dimethylsulfide and ammonium iodide to the solution.
-
Stir the reaction at room temperature and monitor the reduction by LC-MS.
-
Once the reduction is complete, the peptide can be repurified by RP-HPLC.
Protocol 4: Reversal of S-alkylation
S-alkylation of the D-methionine side chain can often be reversed under mildly acidic conditions.[4]
Materials:
-
Crude peptide containing S-alkylated methionine
-
5% aqueous acetic acid
Procedure:
-
After cleavage and initial workup, dissolve the dried crude peptide in a 5% aqueous acetic acid solution.
-
Heat the solution in a water bath at 40°C for up to 24 hours.
-
Monitor the conversion of the sulfonium salt back to the free methionine-containing peptide by LC-MS.
-
Once the reversal is complete, the peptide can be lyophilized and/or purified.
Analysis of Cleaved Peptides
Following cleavage and precipitation, it is essential to analyze the crude peptide to determine its purity and identify any side products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of the crude peptide.[7][8]
-
Column: A C18 column is typically used for peptide analysis.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly employed.
-
Detection: UV detection at 215-220 nm allows for the detection of the peptide backbone.
-
Analysis: Oxidized peptides are generally more polar and will elute earlier than the non-oxidized parent peptide.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify any side products.[7]
-
Methionine Oxidation: A mass increase of +16 Da per oxidized methionine residue.
-
S-alkylation: A mass increase corresponding to the alkylating group (e.g., +56 Da for tert-butylation).
Conclusion
The successful cleavage of peptides containing D-methionine from a solid support requires careful consideration of the cleavage cocktail and reaction conditions to minimize the common side reactions of oxidation and S-alkylation. The use of specialized cocktails such as Reagent H, or modified cocktails containing scavengers like TMSCl and PPh3, can significantly improve the purity and yield of the final product. The protocols and data presented in this application note provide a comprehensive guide for researchers to optimize their cleavage strategies for D-methionine-containing peptides, ensuring the integrity of their synthetic products for downstream applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 3. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Incorporation of Boc-D-Met-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Incorporating D-Methionine
The incorporation of non-natural amino acids into peptide libraries is a pivotal strategy in modern drug discovery, aimed at enhancing the therapeutic profiles of peptide-based candidates. The use of D-amino acids, such as Boc-D-Methionine-OH (Boc-D-Met-OH), offers significant advantages by improving peptide stability, bioavailability, and conferring unique biological activities.[1][2][3] Peptides containing D-amino acids are notably more resistant to enzymatic degradation by proteases, which typically recognize L-amino acids, leading to a longer in vivo half-life.[1][2][3] This enhanced stability, coupled with the potential for increased structural rigidity and novel receptor interactions, makes D-amino acid-containing peptides highly attractive for therapeutic development.[1][4]
Methionine, a sulfur-containing amino acid, plays a crucial role in various biological processes, including protein synthesis and the production of important molecules like S-adenosylmethionine (SAM) and the antioxidant glutathione.[5] The incorporation of its D-enantiomer, D-methionine, can therefore introduce unique properties into peptide libraries, influencing their structure, function, and therapeutic potential.
This document provides detailed application notes and robust protocols for the successful incorporation of this compound into peptide libraries using Solid-Phase Peptide Synthesis (SPPS). It addresses common challenges, such as the steric hindrance associated with coupling and the potential for side-chain oxidation, offering optimized conditions and practical solutions.
Challenges in Incorporating this compound
The successful synthesis of peptide libraries containing D-methionine requires careful consideration of the following challenges:
-
Steric Hindrance: While not as sterically hindered as N-methylated amino acids, the bulkiness of the Boc protecting group can still influence coupling efficiency.[6][7] Careful selection of coupling reagents is crucial to drive the reaction to completion.
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)) and, irreversibly in a biological context, methionine sulfone (Met(O2)).[8][9][10] This can occur during synthesis, cleavage, and purification, potentially altering the peptide's properties.[8][9][10][11]
-
Side Reactions during Cleavage: During the final acidolytic cleavage from the resin in Boc-SPPS, the generation of carbocations can lead to S-alkylation (tert-butylation) of the methionine side chain.[10][11][12]
Data Presentation: Reagents and Coupling Efficiencies
Optimizing the coupling step is critical for the successful incorporation of this compound. The following tables summarize recommended coupling reagents and typical reaction parameters.
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Acronym | Class | Key Advantages |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Strong activating agent, often used with an additive like HOBt or HOAt to improve efficiency and reduce racemization.[13] |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium/Guanidinium Salt | Highly effective and fast-acting, considered one of the best reagents for sterically hindered couplings.[6][13][14] |
| N,N'-Dicyclohexylcarbodiimide / N-hydroxybenzotriazole | DCC/HOBt | Carbodiimide | A classical and cost-effective coupling method. The formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
| N,N'-Diisopropylcarbodiimide / N-hydroxybenzotriazole | DIC/HOBt | Carbodiimide | Similar to DCC/HOBt, but the diisopropylurea byproduct is more soluble, simplifying its removal.[15] |
Table 2: Typical Quantitative Data for this compound Incorporation
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS.[7][16] |
| Coupling Equivalents (this compound) | 3-4 eq. | An excess of the amino acid is used to drive the reaction to completion.[7][13] |
| Coupling Equivalents (Reagent) | 3-4 eq. | Stoichiometric amounts relative to the amino acid are typically used.[7][13] |
| Coupling Time | 1-2 hours | May require extension or double coupling depending on the sequence.[7][14] |
| Coupling Efficiency | >98% | Monitored by a qualitative test such as the Kaiser test.[7] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity.[7] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion sequences and byproducts.[7] |
Experimental Protocols
The following protocols are optimized for the incorporation of this compound using a manual or automated Boc-SPPS strategy.
General Workflow for Boc-SPPS
The overall process follows a standard Boc-SPPS cycle, with specific considerations for incorporating this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Detailed Protocol for a Single Coupling Cycle
This protocol details a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.[12]
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling with a fresh solution of activated this compound.
-
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Final Cleavage and Deprotection Protocol
The final cleavage in Boc-SPPS utilizes strong acids. Special care must be taken to prevent side reactions involving the methionine residue.
Reagents:
-
Dried peptide-resin
-
Liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger cocktail: Anisole is a common scavenger for HF cleavage.[6] For TFMSA cleavage, a mixture such as TFA/water/thioanisole/ethanedithiol (Reagent K) is recommended to prevent methionine oxidation.[6] When using TFA for cleavage, adding scavengers like dithioethane (DTE) can prevent tert-butylation of methionine.[12][16]
Procedure (Conceptual):
Warning: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage:
-
Transfer the dried peptide-resin to a specialized HF or TFMSA cleavage apparatus.
-
Add the appropriate scavenger cocktail.
-
Introduce the strong acid (HF or TFMSA) and stir at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Purification:
-
Evaporate the strong acid.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide several times with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the final peptide.
-
Mitigating Side Reactions
The following diagram illustrates the primary side reaction involving the methionine side chain and the recommended preventative measures.
Caption: Mitigation strategies for methionine side reactions during peptide synthesis.
Conclusion
The successful incorporation of this compound into peptide libraries is a valuable technique for generating novel peptide therapeutics with enhanced stability and potentially improved biological activity. While challenges such as steric hindrance and side-chain reactivity exist, they can be effectively managed through the use of optimized protocols, potent coupling reagents, and appropriate scavenger cocktails during cleavage. The methodologies outlined in this document provide a robust framework for researchers to harness the benefits of D-methionine in their peptide library development programs.
References
- 1. lifetein.com [lifetein.com]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and screening of peptide libraries with free C-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Therapeutic Peptides with Boc-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as D-isomers, into peptide therapeutics is a critical strategy for enhancing their pharmacological properties. Boc-D-Met-OH, a D-enantiomer of methionine protected with a tert-butyloxycarbonyl (Boc) group, is a valuable building block in solid-phase peptide synthesis (SPPS). Its use can impart resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide drugs. However, the unique properties of the methionine side chain, specifically its susceptibility to oxidation and alkylation, necessitate carefully optimized protocols to ensure high purity and yield of the target peptide.[1][2][3]
These application notes provide a comprehensive guide to the synthesis of therapeutic peptides containing this compound using the Boc/Bzl protection strategy. This includes detailed experimental protocols, strategies to mitigate common side reactions, and methods for the characterization of the final product.
Key Considerations for Incorporating this compound
The primary challenge in synthesizing methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide (+16 Da) or sulfone (+32 Da), and S-alkylation.[3][4] These side reactions predominantly occur under the acidic conditions used for Boc deprotection and final cleavage.[2][3] Therefore, the selection of appropriate scavengers and reaction conditions is paramount.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Oxidation | The thioether side chain of methionine is oxidized to a sulfoxide or sulfone. | Use of scavengers like dithiothreitol (DTT) or dimethylsulfide (DMS) in cleavage cocktails.[4][5][6] Perform synthesis under an inert atmosphere.[4] |
| S-alkylation | The thioether side chain is alkylated by carbocations generated during Boc deprotection or cleavage. | Addition of carbocation scavengers such as thioanisole or ethanedithiol (EDT) to the cleavage cocktail.[4][7] |
| Homoserine Lactone Formation | Alkylation of a C-terminal methionine can lead to cyclization, forming a homoserine lactone. | Removal of all tert-butyl-based protecting groups before HF cleavage can prevent this.[5] |
Experimental Protocols
The following protocols outline the key steps in solid-phase peptide synthesis for incorporating a this compound residue. These are generalized protocols and may require optimization based on the specific peptide sequence.
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol describes a single cycle of deprotection, neutralization, and coupling for adding an amino acid to the growing peptide chain on the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Scavenger for deprotection (e.g., 0.5% dithiothreitol - DTE)[7][8]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.[9][11]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[9]
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).[11]
-
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Table 2: Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Description | Advantages |
| HBTU/HATU | Uronium/Aminium salt-based reagents. | High coupling efficiency, fast reaction times, and reduced risk of racemization.[11][12][13] |
| DIC/HOBt | Carbodiimide-based activation with an additive. | Cost-effective and widely used. HOBt suppresses racemization.[11][13] |
| PyBOP/PyAOP | Phosphonium salt-based reagents. | Particularly effective for sterically hindered couplings.[14][15] |
Protocol 2: Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions with the methionine residue.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Cleavage cocktail with scavengers
-
Cold diethyl ether
-
Acetonitrile
-
Water
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing the strong acid and a mixture of scavengers. A commonly used cocktail is "Reagent K": TFA/water/thioanisole/ethanedithiol (82.5:5:5:2.5).[14] For HF cleavage, anisole is a common scavenger.[9][14]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Peptide Isolation and Drying:
Protocol 3: Purification and Characterization
The crude peptide is purified by reverse-phase HPLC and its identity is confirmed by mass spectrometry.
Procedure:
-
Purification:
-
Characterization:
Visualizing the Workflow and Pathways
Boc-SPPS Workflow for Incorporating this compound
Caption: Boc-SPPS workflow for incorporating this compound.
Signaling Pathway of Methionine Side Reactions
Caption: Common side reactions of the methionine side chain.
Conclusion
The successful synthesis of therapeutic peptides containing this compound is readily achievable with careful attention to the prevention of side reactions, particularly the oxidation and alkylation of the methionine side chain. The use of appropriate scavengers during deprotection and cleavage, combined with robust purification and characterization methods, will ensure the production of high-quality peptides for research and drug development. The protocols and guidelines presented here provide a solid foundation for the incorporation of this valuable building block into novel peptide therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Boc-D-Met-OH in the Synthesis of Enzyme-Resistant Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The susceptibility of therapeutic peptides to enzymatic degradation is a significant hurdle in drug development, limiting their bioavailability and in vivo half-life. A key strategy to overcome this is the incorporation of non-natural amino acids, such as D-amino acids, into the peptide sequence. The substitution of a naturally occurring L-amino acid with its D-enantiomer can render the adjacent peptide bonds resistant to cleavage by endogenous proteases, which typically exhibit high stereospecificity for L-amino acid residues.[1][2][3] This modification can lead to peptides with enhanced stability, prolonged therapeutic effect, and potentially reduced immunogenicity.[4]
This document provides detailed application notes and experimental protocols for the use of N-α-tert-butyloxycarbonyl-D-methionine (Boc-D-Met-OH) in the solid-phase peptide synthesis (SPPS) of enzyme-resistant peptides. Methionine-containing peptides are crucial in various biological processes, but the thioether side chain of methionine is susceptible to oxidation and S-alkylation during synthesis and cleavage.[5][6][7] These protocols address the specific challenges associated with the incorporation of this compound, including steric hindrance and side reactions, to ensure successful synthesis of high-purity, enzyme-resistant peptides.
Data Presentation: Enhanced Enzymatic Stability
The incorporation of D-methionine in place of L-methionine significantly enhances the resistance of peptides to enzymatic degradation. While specific kinetic data for a direct comparison of a given peptide sequence with L-Met versus D-Met is sparsely published, the principle is well-established. The following table provides an illustrative example of the dramatic increase in stability observed when L-amino acids are replaced with D-amino acids in a peptide sequence.
| Peptide Sequence | Enzyme | Half-life (t½) | % Remaining after 24h | Reference |
| Ac-L-Ala-L-Ala-L-Ala-NH₂ | Trypsin | < 1 hour | < 5% | Illustrative Data |
| Ac-D-Ala-D-Ala-D-Ala-NH₂ | Trypsin | > 48 hours | > 95% | Illustrative Data |
| L-Peptide | Proteinase K | ~4 hours | 0% | [2] |
| D-Amino Acid Modified Peptide | Proteinase K | > 24 hours | 15% | [2] |
Note: This table presents illustrative data to demonstrate the principle of increased enzymatic stability with D-amino acid substitution. The actual half-life and degradation rates are sequence-dependent.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a D-Methionine Containing Peptide using Boc Chemistry
This protocol outlines the manual solid-phase synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-D-Met) using the Boc/Bzl protection strategy.
Materials:
-
This compound
-
Boc-L-Phe-OH
-
Boc-L-Gly-OH
-
Boc-L-Tyr(Bzl)-OH
-
Merrifield resin (pre-loaded with this compound or for manual loading)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc chemistry, if applicable)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5)[8]
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and shake for 30 minutes.[9]
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-L-Phe-OH) (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin in the synthesis vessel.
-
Shake the reaction mixture for 2-4 hours at room temperature. For sterically hindered amino acids, longer coupling times or a second coupling may be necessary.[8]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Gly, Tyr(Bzl)).
-
Final Deprotection: After the final coupling, perform the Boc deprotection (step 2) to remove the N-terminal Boc group.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (Reagent K) to the resin. The use of scavengers like thioanisole and ethanedithiol is crucial to prevent oxidation and S-alkylation of the methionine residue.[8]
-
Stir the mixture at room temperature for 1.5-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
II. Enzymatic Degradation Assay
This protocol describes a general method to assess the stability of the synthesized D-methionine-containing peptide against a common protease, such as trypsin.
Materials:
-
Synthesized L-Met and D-Met containing peptides
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA) (for quenching the reaction)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for fragment analysis)
Protocol:
-
Peptide and Enzyme Preparation:
-
Dissolve the L-Met and D-Met peptides in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and then dilute it in the assay buffer to the desired working concentration (e.g., enzyme-to-substrate ratio of 1:100 w/w).
-
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, mix the peptide solutions with the trypsin solution.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA to the collected aliquot. This will inactivate the trypsin.
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC using a C18 column.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The peak corresponding to the intact peptide will decrease over time in the sample containing the L-Met peptide, while it should remain relatively stable in the D-Met peptide sample.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and the peptide's half-life under the assay conditions.
-
-
Mass Spectrometry Analysis (Optional):
-
Analyze the degradation products by LC-MS to identify the cleavage sites.[8] This will confirm that the degradation of the L-Met peptide is occurring at the expected protease cleavage sites, while the D-Met peptide remains largely intact.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Boc-SPPS of a D-Methionine Peptide.
Caption: Workflow for Enzymatic Degradation Assay.
Caption: Rationale for D-Amino Acid Substitution.
References
- 1. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Half-lives of L-[35S]methionine and L-[3H]fucose of transferrin in the serum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Asp Isomerization on Trypsin and Trypsin-like Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relative bioavailability of L-methionine and DL-methionine in growing broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Efficient Coupling of Boc-D-Met-OH to Solid-Phase Resins
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the initial attachment of the C-terminal amino acid to a solid support is a pivotal step that dictates the overall success of the synthesis. This application note provides a detailed protocol for the efficient coupling of N-α-Boc-protected D-Methionine (Boc-D-Met-OH) to commonly used resins, such as 2-Chlorotrityl chloride (2-CTC) and Merrifield resins. This compound is a crucial building block in the synthesis of various peptide analogues, where the D-configuration enhances proteolytic stability. However, the thioether side chain of methionine is susceptible to oxidation, necessitating careful selection of coupling and cleavage conditions.[1][2] This document outlines optimized protocols, quantitative data expectations, and workflows to guide researchers in achieving high-yield loading of this compound onto the resin.
Materials and Methods
The successful coupling of this compound relies on the appropriate selection of resin, activating agents, and reaction conditions. 2-Chlorotrityl chloride resin is often preferred for Boc-amino acid attachment due to its high reactivity and the ability to cleave the final peptide under mild acidic conditions, which helps to minimize side reactions like methionine oxidation.[3][4] Merrifield resin is a classical alternative, typically requiring stronger cleavage conditions.[5][6]
Activation of the carboxylic acid of this compound is essential for the coupling reaction. For 2-CTC resin, the direct reaction is facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7][8] For Merrifield resin, methods such as the cesium salt method are commonly employed to form the ester linkage.[5][9] The choice of solvent, typically a combination of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), is critical for resin swelling and to ensure all reactants are in solution.[7][10]
Monitoring the reaction is crucial to ensure complete coupling. While the Kaiser test is ineffective for the initial amino acid loading, the loading efficiency can be quantified post-coupling by gravimetric analysis (weight gain of the resin) or by cleaving a small amount of the amino acid and analyzing it.
Quantitative Data Summary
The efficiency of the coupling process is primarily assessed by the resin loading capacity, which is the amount of the first amino acid attached per gram of resin. The following table summarizes typical experimental parameters and expected outcomes for the coupling of this compound to 2-CTC and Merrifield resins.
| Parameter | 2-Chlorotrityl Chloride Resin | Merrifield Resin (Cesium Salt Method) |
| This compound (equivalents) | 1.0 - 1.5 | 1.2 |
| Base (equivalents) | DIPEA (2.5 - 4.0) | Cs₂CO₃ (to pH 7.0) |
| Solvent | DCM / DMF | DMF |
| Reaction Temperature | Room Temperature | 50°C |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Typical Loading Capacity | 0.8 - 1.5 mmol/g | 0.5 - 1.0 mmol/g |
| Expected Coupling Efficiency | > 95% | > 90% |
Note: Equivalents are calculated relative to the initial functionalization of the resin.
Experimental Protocols
Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is recommended for its high efficiency and mild cleavage conditions.
-
Resin Swelling: Swell the 2-Chlorotrityl chloride resin (1 equivalent) in anhydrous Dichloromethane (DCM) (10 mL per gram of resin) for 30 minutes in a fritted reaction vessel.[3]
-
Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin's initial loading capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a small volume of DMF can be added.[7]
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Immediately add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and agitate the mixture at room temperature for 1-4 hours.[7][8]
-
Capping: To block any unreacted chlorotrityl groups, add HPLC-grade methanol (0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[8][11]
-
Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading can be determined by the weight gain of the resin or by cleaving the this compound from a small, accurately weighed sample of dried resin using a mild acid solution (e.g., 1% TFA in DCM) and quantifying the cleaved amino acid via HPLC.[3]
Protocol 2: Coupling of this compound to Merrifield Resin (Cesium Salt Method)
This is a classical method for esterification to chloromethylated polystyrene resins.[5][6]
-
Cesium Salt Preparation: Dissolve this compound (1.2 equivalents) in ethanol (2 mL/mmol) and water (0.5 mL/mmol). Adjust the pH to 7.0 with a 2M aqueous solution of Cesium Carbonate (Cs₂CO₃). Evaporate the solution to dryness. To ensure the salt is anhydrous, add dioxane and evaporate to dryness again; repeat this step.[5][9]
-
Resin Swelling: Swell the Merrifield resin (1 equivalent) in DMF (8-10 mL per gram of resin) for at least 1 hour.[6]
-
Coupling Reaction: Add the dried this compound cesium salt to the swollen resin. Heat the mixture at 50°C with agitation for 12-24 hours.[5][6] The addition of a catalytic amount of Potassium Iodide (KI) (0.1 equivalents) can enhance the reaction rate.[9]
-
Washing: After the reaction, filter the resin and wash it thoroughly with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), DCM (3x), and Methanol (3x).[5]
-
Drying: Dry the resin under vacuum over KOH to a constant weight.
Visualizations
Caption: Workflow for coupling this compound to 2-CTC resin.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptideweb.com [peptideweb.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Boc-D-Met-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low coupling efficiency of Boc-D-Met-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why does this compound often exhibit low coupling efficiency?
A1: The primary reason for low coupling efficiency of this compound is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the methionine side chain, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down amide bond formation.
Q2: What are the common side reactions associated with this compound coupling?
A2: A significant side reaction is the oxidation of the methionine's thioether side chain to methionine sulfoxide.[1] This can be promoted by acidic conditions or the presence of oxidizing contaminants in solvents or reagents.[1] Inefficient coupling can also lead to the formation of deletion sequences, where the this compound residue is skipped in the peptide chain.
Q3: Are standard coupling reagents like DCC or DIC/HOBt effective for this compound?
A3: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered amino acids like this compound.[2][3] More potent coupling reagents are generally required to achieve high coupling yields.[2]
Q4: How can I monitor the completion of the coupling reaction for this compound?
A4: The standard ninhydrin (Kaiser) test is a reliable method for monitoring the presence of primary amines. If the resin beads turn blue, it indicates the presence of unreacted primary amines and an incomplete coupling reaction. A negative ninhydrin test (yellow or colorless beads) suggests that the coupling is complete.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
Problem: Low coupling yield or the presence of deletion sequences.
This issue is often identified by mass spectrometry analysis of the final peptide, showing a significant peak corresponding to the peptide without the methionine residue.
| Potential Cause | Recommended Solution | Citation |
| Insufficient Activation | The coupling reagent may not be potent enough for this sterically hindered amino acid. | [2] |
| Solution: Switch to a more powerful coupling reagent such as HATU, HCTU, or PyAOP. | [1][4] | |
| Suboptimal Reagent Quantity | An insufficient excess of the amino acid and coupling reagent may be used. | [1] |
| Solution: Increase the equivalents of this compound and the coupling reagent (e.g., from 1.5 to 3-4 equivalents). | [1][5] | |
| Poor Reagent Quality | The coupling reagents may have degraded due to improper storage or age. | [1] |
| Solution: Use fresh, high-quality coupling reagents. Check the expiration dates and storage conditions. | [1] | |
| Incomplete Reaction | A single coupling step may not be sufficient to drive the reaction to completion due to slow kinetics. | [1] |
| Solution: Perform a "double coupling." After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. | [1][4] | |
| Formation of Deletion Sequences | Unreacted amines from the incomplete coupling are carried over to the next synthesis cycle. | [4] |
| Solution: After the coupling step (or double coupling), "cap" any remaining unreacted amines using a capping solution, such as acetic anhydride and DIEA in NMP, to prevent them from reacting further. | [4] |
Problem: Detection of Oxidized Methionine (+16 Da by Mass Spectrometry).
| Potential Cause | Recommended Solution | Citation |
| Oxidizing Contaminants | Solvents or reagents may contain oxidizing impurities. | [1] |
| Solution: Use fresh, high-purity, and degassed solvents and reagents. | [1] | |
| Prolonged Air Exposure | The reaction is sensitive to atmospheric oxygen over extended periods. | [1] |
| Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | [1] |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes reagents recommended for difficult couplings.
| Coupling Reagent | Acronym | Class | Key Advantages for Sterically Hindered Residues |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Guanidinium Salt | Highly effective and fast-acting; considered one of the best reagents for sterically hindered couplings.[4][6] |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Strong activating agent, often used with HOAt to improve efficiency and reduce racemization.[6] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Guanidinium Salt | A very efficient peptide coupling reagent with low racemization, especially when HOBt is added.[3] |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | Exhibits coupling efficiencies comparable to HATU with the added benefits of being safer to handle and having better solubility.[7][8] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is a starting point for the coupling of this compound.
-
Resin Preparation: Ensure the resin is properly swelled in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Boc-Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a solution of 50% Trifluoroacetic Acid (TFA) in DCM.[5]
-
Neutralization: Neutralize the resin with a 10% solution of Diisopropylethylamine (DIPEA) in DMF for 5 minutes, then wash with DMF.[5]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.[5]
-
Coupling: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1 minute.[5] Add the activated solution to the resin and agitate the mixture for 1-2 hours at room temperature.[5]
-
Monitoring: Monitor the reaction completion using the ninhydrin test. If the test is positive (blue beads), proceed to Protocol 2.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[5]
Protocol 2: Double Coupling Strategy
Use this protocol if a single coupling (Protocol 1) is found to be incomplete.
-
First Coupling: Perform the coupling reaction as described in Protocol 1 for 1-2 hours.
-
Wash: After the initial coupling time, filter the reaction solution away from the resin and wash the resin 3-5 times with DMF.[4]
-
Second Coupling: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1.[4] Add this new solution to the resin and allow it to react for another 1-2 hours.[4]
-
Monitoring: Check for reaction completeness again using the ninhydrin test.
-
Capping (Optional but Recommended): If the reaction is still incomplete, or to ensure no deletion sequences are formed, proceed to Protocol 3.
-
Washing: Once complete, wash the resin as described in Protocol 1.
Protocol 3: Capping of Unreacted Amines
This protocol blocks any remaining unreacted amines to prevent the formation of deletion sequences.
-
Wash: After the final coupling attempt, wash the resin with DMF.[4]
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in NMP or DMF).[4]
-
Capping Reaction: Add the capping solution to the resin and shake for 30 minutes.[4]
-
Final Wash: Wash the resin thoroughly with DMF and DCM to remove excess capping reagents. The resin is now ready for the next deprotection and coupling cycle.
References
Technical Support Center: Preventing Methionine Oxidation During Boc-SPPS Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on a critical aspect of solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry: the prevention of methionine (Met) oxidation during the final cleavage from the resin. Methionine's thioether side chain is highly susceptible to oxidation, which can compromise the purity, structure, and biological activity of the final peptide product. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate this common side reaction.
Troubleshooting Guide
Here are some common issues related to methionine oxidation during Boc-SPPS cleavage and their recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry (MS) analysis shows a significant peak with a +16 Da mass increase per methionine residue. | Oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This is the most common form of methionine oxidation. | 1. Optimize Cleavage Cocktail: Use a cleavage cocktail containing scavengers specifically designed to reduce or prevent oxidation. Refer to the "Cleavage Cocktail Formulations" table below for effective options. 2. Employ the Low-High HF Cleavage Strategy: This two-step cleavage procedure minimizes the formation of reactive carbocations that can contribute to oxidation. See the detailed protocol below. 3. Post-Cleavage Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can be reduced back to methionine. A common method involves treatment with a solution of ammonium iodide and dimethyl sulfide (DMS). |
| MS analysis shows a peak with a +32 Da mass increase per methionine residue. | Further oxidation of methionine sulfoxide to methionine sulfone. This is less common but can occur under harsh oxidative conditions. | Prevention is key. Use of robust scavenger cocktails is critical. Reduction of methionine sulfone back to methionine is significantly more difficult than reducing the sulfoxide and is often not feasible. |
| HPLC analysis shows a new, more polar peak eluting earlier than the desired peptide. | The oxidized peptide (Met(O)) is more polar than the native peptide and will therefore have a shorter retention time on reverse-phase HPLC. | This confirms the presence of the oxidized species. Use this peak to quantify the extent of oxidation and assess the effectiveness of your preventative measures. |
| Low overall yield of the desired peptide after cleavage. | While multiple factors can contribute to low yield, significant oxidation can lead to a mixture of products that are difficult to purify, resulting in a lower isolated yield of the target peptide. | By minimizing oxidation through optimized cleavage conditions, the crude peptide purity is higher, leading to a more efficient purification and better overall yield. |
Frequently Asked Questions (FAQs)
Q1: What causes methionine oxidation during Boc-SPPS cleavage?
A1: Methionine oxidation during the final cleavage step in Boc-SPPS is primarily caused by the harsh acidic conditions required to cleave the peptide from the resin and remove side-chain protecting groups. The strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA), can generate reactive carbocations from the cleavage of protecting groups. These carbocations, along with the potential presence of dissolved oxygen or peroxides in solvents, can oxidize the nucleophilic sulfur atom of the methionine side chain.[1][2]
Q2: How do scavengers prevent methionine oxidation?
A2: Scavengers are reagents added to the cleavage cocktail to mitigate side reactions. In the context of methionine oxidation, they function in two main ways:
-
Reducing Agents: Some scavengers, like dithiothreitol (DTT) or dimethyl sulfide (DMS), can directly reduce any methionine sulfoxide that may have formed back to methionine.[3]
-
Carbocation Traps: Scavengers such as anisole, thioanisole, and cresol act as "traps" for the reactive carbocations generated during cleavage. By reacting with these carbocations, they prevent them from attacking the methionine side chain and causing oxidation or S-alkylation.[4]
Q3: What is the "low-high" HF cleavage method and why is it effective?
A3: The "low-high" HF cleavage is a two-step procedure designed to minimize side reactions. The "low" HF step uses a low concentration of HF in a high concentration of a scavenger like dimethyl sulfide (DMS). Under these conditions, the cleavage mechanism shifts from an SN1 to an SN2 pathway, which reduces the formation of deleterious carbocations.[5] This initial step removes most of the acid-labile side-chain protecting groups. The subsequent "high" HF step uses a higher concentration of HF to cleave the peptide from the resin and remove more resistant protecting groups. This method is particularly effective at reducing both oxidation and alkylation of sensitive residues like methionine.
Q4: Can I reverse methionine oxidation after it has occurred?
A4: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine post-cleavage. A common and effective method is to treat the oxidized peptide with a solution of ammonium iodide and dimethyl sulfide.[6] However, it is generally preferable to prevent oxidation in the first place to avoid an additional reaction and purification step.
Q5: Should I use Boc-Met(O)-OH during synthesis to avoid oxidation during cleavage?
A5: Incorporating the pre-oxidized form, Boc-Met(O)-OH, into the peptide during synthesis is a valid strategy, particularly for sequences prone to aggregation.[7] The more polar Met(O) can improve solubility and reduce aggregation during chain assembly. The Met(O) residue can then be reduced to Met either on-resin before cleavage or in solution after cleavage. The "low-high" HF cleavage procedure can also effectively reduce Met(O) to Met during the cleavage process itself.
Data Presentation: Cleavage Cocktail Formulations and Efficacy
The choice of cleavage cocktail is crucial for preventing methionine oxidation. Below is a summary of commonly used cocktails and their reported effectiveness.
| Cleavage Cocktail | Composition | Efficacy in Preventing Methionine Oxidation | Reference |
| Standard HF Cleavage | HF:anisole (9:1, v/v) | Moderate; oxidation can still occur, especially with prolonged reaction times. | [8] |
| Low-High HF Cleavage ("Low" Step) | HF:DMS:p-cresol (25:65:10, v/v/v) | High; the low HF concentration and high scavenger concentration effectively suppress oxidation. | [5] |
| Reagent K | TFA:phenol:water:thioanisole:1,2-ethanedithiol (82.5:5:5:5:2.5, v/v/v/v/v) | Good; a robust, general-purpose cocktail for peptides with various sensitive residues. | [3] |
| Reagent H | TFA:phenol:thioanisole:1,2-ethanedithiol:water:DMS:ammonium iodide (81:5:5:2.5:3:2:1.5, w/w) | Very High; specifically designed to minimize methionine oxidation. In a model peptide, no Met(O) was detected. | [9] |
| TMSCl/PPh₃ Cocktail | TFA:anisole:TMSCl:DMS (85:5:5:5, v/v/v/v) + 1 mg/mL PPh₃ | Very High; reported to eradicate Met(O) formation. | [1] |
Note: The effectiveness of each cocktail can be sequence-dependent.
Experimental Protocols
Protocol 1: Detailed Low-High HF Cleavage Procedure
This protocol is designed to minimize methionine oxidation and other side reactions during the cleavage of peptides from the resin in Boc-SPPS.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous hydrogen fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Anisole (optional, can be used in the high HF step)
-
HF cleavage apparatus
-
Reaction vessel
-
Cold bath (dry ice/acetone or methanol)
-
Diethyl ether (peroxide-free)
-
Glacial acetic acid
-
Deionized water
-
Lyophilizer
Procedure:
Part A: Low HF Step
-
Preparation: Place the dried peptide-resin (e.g., 1 gram) and a Teflon-coated stir bar into the HF reaction vessel.
-
Scavenger Addition: In a fume hood, add 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin to the reaction vessel.[10]
-
Cooling: Securely cap the reaction vessel and cool it in a dry ice/acetone bath for at least 10 minutes.
-
Low HF Distillation: Carefully distill 2.5 mL of anhydrous HF per gram of resin into the cooled reaction vessel.
-
Reaction: Transfer the reaction vessel to an ice-water bath and stir the mixture at 0°C for 2 hours.
-
HF Removal: After 2 hours, carefully evaporate the HF and DMS under a vacuum. Ensure the vacuum trap is appropriately charged with a base (e.g., KOH or soda lime) to neutralize the acidic vapors.
Part B: High HF Step
-
Scavenger Addition (optional): Add a scavenger for the high HF step, such as p-cresol or anisole (e.g., 1 mL per gram of resin).
-
Cooling: Recool the reaction vessel in a dry ice/acetone bath.
-
High HF Distillation: Distill approximately 9 mL of anhydrous HF per gram of resin into the reaction vessel.
-
Reaction: Stir the mixture in an ice-water bath at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under vacuum as described in step 6 of Part A.
Part C: Peptide Work-up
-
Ether Precipitation: Once all the HF is removed, carefully uncap the reaction vessel in a well-ventilated fume hood. Add cold, peroxide-free diethyl ether to the resin-peptide mixture to precipitate the peptide.
-
Washing: Transfer the slurry to a sintered glass funnel and wash the peptide-resin mixture several times with cold diethyl ether to remove the scavengers and their byproducts.
-
Extraction: Extract the peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide.
-
Analysis: Analyze the crude peptide by HPLC and MS to confirm its identity and assess the level of methionine oxidation.
Protocol 2: On-Resin Reduction of Methionine Sulfoxide (Met(O))
This protocol can be used if you have intentionally incorporated Boc-Met(O)-OH during synthesis and wish to reduce it to methionine before cleavage.
Materials:
-
Peptide-resin containing Met(O)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfide (DMS)
-
Solid-phase synthesis vessel
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection (if necessary): If the N-terminal Boc group is present, remove it with 50% TFA in DCM. Wash the resin thoroughly with DCM and then DMF.
-
Reduction Cocktail: Prepare a reduction cocktail of TFA:DMS (1:1, v/v).
-
Reduction Reaction: Add the reduction cocktail to the swollen peptide-resin and agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reduction cocktail and wash the resin thoroughly with DMF, followed by DCM.
-
Drying: Dry the resin under vacuum. The peptide is now ready for the final cleavage procedure.
Visualizations
Experimental Workflow: Low-High HF Cleavage
Caption: Workflow for the Low-High HF Cleavage Protocol.
Logical Relationship: Methionine Oxidation and Prevention
Caption: The process of methionine oxidation and preventative measures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Technical Support Center: Boc-D-Met-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Boc-D-Met-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in peptide synthesis?
A1: The two primary side reactions involving the methionine side chain during peptide synthesis are S-alkylation and oxidation.[1]
-
S-alkylation (tert-butylation): The nucleophilic sulfur atom of the methionine thioether can be attacked by carbocations generated during the repeated acid-catalyzed deprotection of the Boc group. In Boc-based synthesis, the tert-butyl cation (tBu⁺) is repeatedly formed in every cycle, making S-tert-butylation a significant issue.[2][3] This results in the formation of a sulfonium salt with an additional mass of +56 Da.[1]
-
Oxidation: The thioether side chain is susceptible to oxidation, forming methionine sulfoxide (+16 Da mass shift) or, less commonly, methionine sulfone (+32 Da).[1] This is most prevalent during the final acidic cleavage step when the peptide is exposed to air and harsh acidic conditions.[3]
Q2: How can I detect these side reactions in my crude peptide?
A2: The most common methods for detection are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Oxidized peptides are more polar and will typically elute earlier than the non-oxidized target peptide. S-alkylated peptides may also show a change in retention time.
-
Mass Spectrometry (MS): This is the definitive method. Look for mass increases corresponding to the side products:
-
+16 Da: Methionine sulfoxide
-
+32 Da: Methionine sulfone
-
+56 Da: S-tert-butylation[1]
-
Q3: Are these side reactions reversible?
A3: Yes, to a large extent.
-
Methionine sulfoxide can be reduced back to methionine post-synthesis using various reducing agents.[1][4]
-
S-tert-butylation is also reversible. The sulfonium salt can be converted back to the free thioether by heating the peptide in a mildly acidic solution, such as 5% aqueous acetic acid.[2][5]
Troubleshooting Guides
Issue 1: Mass spectrometry of my crude peptide shows a significant peak at +56 Da.
-
Problem: S-tert-butylation of the methionine residue.
-
Root Cause: During the repetitive TFA deprotection steps of Boc-SPPS, the generated tert-butyl cation alkylates the methionine thioether. This is a greater issue in Boc/Bzl SPPS than in Fmoc/tBu SPPS because of the repeated acid exposure in every cycle.[2][5][6]
-
Preventative Measures during Synthesis:
-
Post-Synthesis Corrective Action:
Issue 2: My mass spectrometry analysis reveals a major peak at +16 Da.
-
Problem: Oxidation of the methionine residue to methionine sulfoxide.
-
Root Cause: This primarily occurs during the final cleavage and deprotection step with strong acids like HF or TFMSA, especially with prolonged exposure to air.[3] Oxidation can also happen to a lesser extent during the synthesis cycles.[2]
-
Preventative Measures during Cleavage:
-
Use a Specialized Cleavage Cocktail: Employ a cleavage cocktail designed to minimize methionine oxidation. These cocktails contain a mixture of scavengers and reducing agents.
-
-
Post-Synthesis Corrective Action:
-
Reduction of Methionine Sulfoxide: If oxidation has occurred, the sulfoxide can be reduced back to methionine. A common method is to treat the peptide with a solution of ammonium iodide and dimethyl sulfide (DMS).[1]
-
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides
The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine sulfoxide formation in a model peptide.
| Cleavage Cocktail | Composition | % Methionine Sulfoxide Observed | Reference |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | 15% to 55% | [9][10] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%) | 15% to 55% | [9][10] |
| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (3%), Anisole (2%) | 15% to 55% | [9][10] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%), Water (3%), DMS (2%), NH₄I (1.5% w/w) | Not detected | [9][10] |
Note: Data is derived from studies primarily using Fmoc-based synthesis but the principles of cleavage cocktails are applicable to the final deprotection in Boc-SPPS.
Experimental Protocols
Protocol 1: Boc-SPPS of a Methionine-Containing Peptide with S-tert-butylation Suppression
This protocol outlines a standard Boc-SPPS cycle with the inclusion of a scavenger during the deprotection step.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid and scavengers.
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Perform the coupling of the next Boc-protected amino acid using your standard activation method (e.g., HBTU/DIEA).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Repeat steps 2-7 for each amino acid in the sequence.
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol can be used to reduce methionine sulfoxide (Met(O)) back to methionine in a purified or crude peptide.
-
Peptide Dissolution: Dissolve the oxidized peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Reagent Preparation: Prepare a solution of ammonium iodide and dimethyl sulfide (DMS) in water.
-
Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide.
-
Incubation: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by RP-HPLC and mass spectrometry, looking for the disappearance of the +16 Da peak and the appearance of the target peptide peak. Reaction times will vary depending on the peptide sequence and the extent of oxidation.
-
Purification: Once the reduction is complete, purify the peptide using standard chromatographic techniques to remove the reagents.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Boc-D-Met-OH Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-D-Met-OH coupling reactions. Our aim is to help you optimize reaction times and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging and often slow?
A1: The coupling of this compound can be challenging due to two primary factors:
-
Steric Hindrance: The presence of the N-methyl group on the amino acid significantly increases the steric bulk around the amine. This bulkiness hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the peptide bond formation.[1]
-
Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation, which can lead to the formation of methionine sulfoxide.[1] This side reaction can be promoted by certain conditions and reagents used during synthesis.
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or DIC are often inefficient.[2] More potent activating reagents are highly recommended. Uronium/aminium or phosphonium salt-based reagents are generally more effective.[2] The most commonly recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered one of the best reagents for sterically hindered couplings due to its high efficiency and fast reaction rates.[3][4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective reagent, particularly for coupling N-methylated amino acids.[3][5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A potent coupling reagent known for its high efficiency.[1]
Q3: What is the recommended solvent and base for this coupling reaction?
A3: The choice of solvent and base is crucial for an efficient coupling reaction.
-
Solvents: Aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are recommended to ensure the resin is well-swollen.[6]
-
Bases: A non-nucleophilic base is required to facilitate the reaction. N,N-Diisopropylethylamine (DIPEA or DIEA) and N-methylmorpholine (NMM) are commonly used.[1][6] A slightly basic pH range of 7.5 to 8.5 is generally recommended when using aminium/uronium-based reagents.[1]
Q4: How can I monitor the completion of the this compound coupling reaction?
A4: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for N-methylated amino acids because they primarily detect primary amines.[4] The recommended alternative for monitoring the presence of unprotected secondary amines is the bromophenol blue test .[4]
Q5: What are the common side reactions to be aware of during this compound coupling?
A5: Besides slow or incomplete coupling, the main side reactions include:
-
Oxidation of Methionine: The thioether side chain can be oxidized to methionine sulfoxide. Using fresh, high-purity solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[1]
-
Racemization: Harsh activation conditions can sometimes lead to epimerization.[6] The choice of coupling reagent and careful control of reaction conditions are important to minimize this risk.
-
S-Alkylation: During the final cleavage from the resin under acidic conditions, the methionine side chain can be susceptible to S-alkylation.[3] The use of scavengers in the cleavage cocktail is recommended to prevent this.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | 1. Insufficient activation of the carboxylic acid. 2. Significant steric hindrance. 3. Suboptimal reaction conditions. | 1. Switch to a more potent coupling reagent like HATU or PyAOP.[1] 2. Increase the equivalents of this compound and the coupling reagent (e.g., to 4 equivalents each).[4] 3. Ensure the reaction pH is slightly basic (7.5-8.5) when using uronium/aminium reagents.[1] 4. Extend the reaction time (2-4 hours) or perform a double coupling.[1][6] |
| Presence of Deletion Sequences | Incomplete coupling of the this compound residue. | 1. Implement a double coupling protocol.[4] 2. After the first coupling, if the reaction is still incomplete, cap any unreacted amines using a capping solution (e.g., 20% acetic anhydride and 2% DIEA in NMP).[4] |
| Oxidation of Methionine Side Chain | 1. Presence of oxidizing contaminants in solvents or reagents. 2. Prolonged exposure to air. | 1. Use fresh, high-purity, and degassed solvents.[1] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Difficulty in Monitoring Reaction Progress | Using an inappropriate monitoring test (e.g., ninhydrin test). | Use the bromophenol blue test, which is suitable for detecting secondary amines.[4] |
Experimental Protocols
Protocol 1: Standard Single Coupling of this compound using HATU
This protocol is designed for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Reagents:
-
Resin-bound peptide
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)[3]
-
DIPEA (6 equivalents)[3]
-
DMF or NMP
Procedure:
-
Resin Preparation: Swell the resin completely in DMF or NMP.
-
Deprotection: Remove the N-terminal protecting group (e.g., Boc) from the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).[3]
-
Washing: Thoroughly wash the resin with DCM, IPA, and then DMF to remove all traces of the deprotection solution.[3]
-
Neutralization: Add a 10% solution of DIPEA in DMF to the resin and agitate for 5 minutes. Drain and wash the resin with DMF (3x).[3]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (6 equivalents) to this solution and pre-activate for 1 minute.[3]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
Monitoring: Monitor the reaction completion using the bromophenol blue test.[3]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[3]
Protocol 2: Double Coupling for Difficult Sequences
Use this protocol if a single coupling is found to be incomplete.
Procedure:
-
First Coupling: Perform the coupling reaction as described in Protocol 1.
-
Wash: After the initial coupling time (e.g., 1-2 hours), drain the reaction solution and wash the resin 3-5 times with DMF.[4]
-
Second Coupling: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1. Add this new solution to the resin and allow it to react for another 1-2 hours.[4]
-
Monitoring: Check for reaction completeness again using the bromophenol blue test.[4]
-
Washing: Once the coupling is complete, wash the resin as described in Protocol 1.
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Acronym | Class | Key Advantages for N-Methylated Residues |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Guanidinium Salt | Highly effective and fast-acting; considered one of the best reagents for sterically hindered couplings.[4] |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Strong activating agent, often used to improve difficult couplings.[4] |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Particularly effective for coupling N-methylated amino acids.[3][5] |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Uronium Salt | A newer generation reagent known for high efficiency.[1] |
Table 2: Typical Reaction Conditions for this compound Coupling
| Parameter | Recommended Condition |
| Equivalents of this compound | 4 eq. |
| Equivalents of Coupling Reagent (e.g., HATU) | 3.9 - 4 eq.[3][4] |
| Equivalents of Base (e.g., DIPEA) | 6 - 8 eq.[3][4] |
| Solvent | DMF or NMP[6] |
| Reaction Time (Single Coupling) | 1 - 2 hours[3] |
| Reaction Time (Double Coupling) | 2 x (1 - 2 hours)[4] |
| Temperature | Room Temperature |
| Monitoring Method | Bromophenol Blue Test[4] |
Visualizations
Caption: Workflow for this compound coupling with a troubleshooting loop.
Caption: Activation and coupling pathway for this compound using HATU.
References
Technical Support Center: Strategies for Overcoming Steric Hindrance of D-Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the steric hindrance of D-amino acids during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the incorporation of D-amino acids into peptides and proteins.
Issue: Low Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Containing Peptides
Question: I am experiencing low coupling yields when trying to incorporate a D-amino acid into my peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). What could be the cause and how can I troubleshoot this?
Answer:
Low coupling efficiency with D-amino acids in SPPS is a common problem primarily due to steric hindrance. The D-configuration can lead to unfavorable side-chain and backbone interactions with the growing peptide chain and the solid support, impeding the approach of the activated amino acid.
Potential Causes and Troubleshooting Steps:
-
Inadequate Activation/Coupling Reagents: Standard coupling reagents may not be sufficient to overcome the steric barrier.
-
Solution: Switch to a more potent coupling reagent. Carbodiimide-based reagents like DIC/Oxyma or HATU, HBTU, and HCTU are often more effective. Consider increasing the equivalents of the activating agent and the D-amino acid.
-
-
Steric Hindrance from Protecting Groups: Bulky side-chain protecting groups on the D-amino acid or adjacent residues can exacerbate steric clash.[1][2]
-
Solution: If possible, choose D-amino acids with less bulky side-chain protecting groups. For instance, using a trityl (Trt) group for Gln or Asn can improve solubility and reduce aggregation.[1]
-
-
Sub-optimal Reaction Conditions: Standard coupling times and temperatures may be insufficient.
-
Solution: Increase the coupling time (e.g., from 1-2 hours to 4-6 hours or even overnight). Gently heating the reaction vessel (e.g., to 40-50°C) can also improve coupling efficiency, but should be done cautiously to avoid racemization.
-
-
Peptide Aggregation on Resin: The growing peptide chain, especially with alternating D- and L-amino acids, can adopt secondary structures that lead to aggregation and poor reagent accessibility.
-
Solution:
-
Incorporate a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid preceding the difficult coupling site to disrupt secondary structure formation.[3]
-
Use a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).
-
-
Summary of Recommended Coupling Reagents for Sterically Hindered D-Amino Acids:
| Coupling Reagent | Abbreviation | Key Features |
| N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | DIC/Oxyma | Effective and low-cost carbodiimide activator with a non-explosive additive. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | High coupling efficiency, particularly for hindered amino acids.[3] |
| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | A common and effective coupling reagent for SPPS. |
| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/N-Hydroxybenzotriazole | HCTU | Similar to HBTU but often with faster reaction kinetics. |
Issue: Failed or Inefficient Enzymatic Incorporation of a D-Amino Acid
Question: I am attempting to use an enzyme to incorporate a D-amino acid into my peptide, but the reaction is not proceeding as expected. What are the likely reasons for this failure?
Answer:
Enzymatic methods for D-amino acid incorporation can be highly specific and are often sensitive to reaction conditions. Failure is typically due to enzyme specificity, substrate limitations, or suboptimal reaction parameters.
Potential Causes and Troubleshooting Steps:
-
Enzyme Specificity: Most natural enzymes are highly stereospecific for L-amino acids.
-
Solution:
-
Ensure you are using an enzyme known to have activity with D-amino acids, such as certain non-ribosomal peptide synthetases (NRPSs) or engineered ligases.[4]
-
Consider using a D-amino acid aminotransferase (DAAT) in a multi-enzyme system to generate the D-amino acid in situ from an α-keto acid precursor.[5]
-
-
-
Incorrect Substrate Presentation: The enzyme may not recognize the D-amino acid in its current chemical form (e.g., free acid vs. ester).
-
Solution: Some enzymes, like aminoacyl-tRNA synthetases, require the amino acid to be presented in a specific context. Review the literature for the specific enzyme you are using to ensure the substrate is appropriate. For some ligases, using a methyl ester of the D-amino acid may be necessary.[4]
-
-
Suboptimal Reaction Conditions: The pH, temperature, or solvent system may not be optimal for the enzyme's activity with a D-amino acid substrate.
-
Solution: Perform a systematic optimization of the reaction conditions. Test a range of pH values and temperatures. If using an organic solvent to improve substrate solubility, ensure the chosen solvent and its concentration are compatible with enzyme stability and activity.[6]
-
Workflow for Troubleshooting Enzymatic D-Amino Acid Incorporation:
Caption: Troubleshooting workflow for enzymatic D-amino acid incorporation.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a more significant issue for D-amino acids compared to L-amino acids in peptide synthesis?
A1: In biological systems and standard peptide synthesis, the machinery and building blocks are based on L-amino acids. The introduction of a D-amino acid creates a non-natural stereocenter in the peptide backbone. This can lead to steric clashes between the D-amino acid's side chain and the backbone carbonyl groups of adjacent L-amino acid residues, particularly when forming alpha-helical or beta-sheet structures.[7] These unfavorable interactions can hinder the approach of the next amino acid during synthesis and disrupt the formation of stable secondary structures.
Q2: What are the main advantages of incorporating D-amino acids into therapeutic peptides?
A2: The primary advantages of using D-amino acids in drug design are:
-
Increased Proteolytic Stability: Most proteases are specific for L-amino acids. Peptides containing D-amino acids are more resistant to enzymatic degradation, leading to a longer in vivo half-life.[8][9][10]
-
Enhanced Biological Activity: In some cases, the conformational constraints imposed by a D-amino acid can lock the peptide into a bioactive conformation, leading to increased potency.[7]
-
Novel Structures: D-amino acids allow for the creation of novel peptide and protein structures that are not accessible with only L-amino acids.[11] This can be useful for designing peptides with unique binding properties.
Q3: Can Native Chemical Ligation (NCL) be used to overcome steric hindrance when incorporating D-amino acids?
A3: Yes, Native Chemical Ligation (NCL) is a powerful strategy for incorporating D-amino acids, especially into larger peptides or proteins.[12] NCL involves the chemoselective reaction of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. Since the ligation occurs between the termini of two separate, pre-synthesized peptides, the steric hindrance at the ligation site is less of an issue compared to the stepwise addition in SPPS. NCL has been successfully used to synthesize all-D-amino acid proteins.[12] A key advantage of NCL is that it is generally free of racemization at the ligation site.[13]
Logical Flow for Choosing a D-Amino Acid Incorporation Strategy:
Caption: Decision-making process for selecting a D-amino acid incorporation strategy.
Q4: How can computational modeling assist in overcoming steric hindrance?
A4: Computational modeling is a valuable tool for predicting and mitigating the effects of D-amino acid incorporation.[7][14]
-
Predicting Stability: Molecular dynamics simulations can predict how a D-amino acid substitution will affect the stability and conformation of a peptide. This can help in identifying positions where a D-amino acid can be incorporated with minimal disruption to the overall structure.[15][16]
-
Designing Novel Binders: Computational approaches can be used to design D-peptides de novo that bind to a specific target. By creating a mirror image of the target protein, it is possible to screen for D-peptides that will bind to the natural L-protein.[14][17]
-
Optimizing Binding Affinity: In silico mutagenesis can be used to predict D-amino acid substitutions that will enhance binding affinity to a target.[18]
Q5: What are "thiolated amino acids" and how do they help in peptide synthesis with D-amino acids?
A5: Thiolated amino acids are non-natural amino acids that contain a thiol group and can be used as cysteine surrogates in Native Chemical Ligation (NCL). This expands the possible ligation sites beyond cysteine.[12] After the ligation reaction, the thiol group can be removed in a desulfurization step to yield a native amino acid, such as alanine.[12] This is particularly useful when incorporating D-amino acids because it provides more flexibility in choosing the peptide fragments for ligation, potentially avoiding sterically hindered junctions. However, the commercial availability of these reagents can be limited.[19][20]
Experimental Protocols
Protocol 1: Optimized Coupling of a Sterically Hindered D-Amino Acid via SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-D-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 4 hours at room temperature. For extremely difficult couplings, the temperature can be raised to 40°C for 2 hours.
-
Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 ratio) for 30 minutes.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: General Procedure for Native Chemical Ligation (NCL)
-
Peptide Fragment Synthesis: Synthesize the two peptide fragments separately using SPPS.
-
Fragment 1 (C-terminal thioester): Synthesize on a thioester-generating resin.
-
Fragment 2 (N-terminal Cysteine): Synthesize on a standard amide resin, ensuring the N-terminal residue is Cysteine (or a thiolated amino acid surrogate).
-
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify both peptide fragments by reverse-phase HPLC.
-
Ligation Reaction:
-
Dissolve the two purified peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.
-
Allow the reaction to proceed at room temperature, monitoring its progress by HPLC-MS. Reactions can take from a few hours to 24 hours.
-
-
Desulfurization (if applicable): If a thiolated amino acid surrogate was used, after ligation, add a radical initiator (e.g., VA-044) and a thiol source (e.g., TCEP, glutathione) and heat the reaction to desulfurize the ligation junction.
-
Final Purification and Folding: Purify the final ligated peptide by HPLC. If it is a protein, proceed with folding protocols.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. scribd.com [scribd.com]
- 17. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity | PLOS One [journals.plos.org]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-D-Met-OH Deprotection
Welcome to the Technical Support Center for Boc-D-Met-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of scavengers during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from D-methionine (D-Met).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the Boc deprotection of D-methionine?
The primary challenges during the Boc deprotection of D-methionine, typically using strong acids like trifluoroacetic acid (TFA), are the occurrence of side reactions that modify the methionine side chain. The two most common side reactions are:
-
S-alkylation: The reactive tert-butyl cation generated during the cleavage of the Boc group can alkylate the nucleophilic sulfur atom of the methionine side chain, forming a sulfonium salt.[1][2] This results in an undesired mass increase of +56 Da in the final product.[3]
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)), which corresponds to a mass increase of +16 Da.[1][3] This can occur during the synthesis and particularly during the acidic cleavage step.[4]
Q2: Why are scavengers necessary for the deprotection of this compound?
Scavengers are crucial in this compound deprotection to prevent the side reactions mentioned above.[5] They are nucleophilic compounds added to the reaction mixture to "scavenge" or trap the reactive tert-butyl cations, preventing them from reacting with the methionine residue.[6] Additionally, certain scavengers can prevent or reverse the oxidation of the methionine side chain.[5][6]
Q3: What are the recommended scavengers for this compound deprotection?
The choice of scavengers depends on the specific requirements of the synthesis (solution-phase vs. solid-phase) and the presence of other sensitive amino acids. For methionine, a combination of scavengers is often employed to address both S-alkylation and oxidation.
Commonly used scavengers include:
-
Thioanisole: Effectively prevents S-alkylation by trapping tert-butyl cations.[6]
-
Dimethyl sulfide (DMS): Helps to prevent the oxidation of methionine and can also act as a scavenger for other cations.[4][6]
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Effective cation scavengers.[6]
-
Ammonium iodide (NH₄I): Used in combination with DMS to help prevent oxidation.[5]
-
2-Mercaptopyridine: Can circumvent alkylation of the Met residue and also convert its sulfonium salt back to the Met residue.[7]
Q4: Can incomplete deprotection occur with this compound?
Yes, incomplete deprotection can be an issue, particularly if the reaction conditions are not optimized.[6] Factors that can contribute to incomplete deprotection include:
-
Insufficient acid concentration or reaction time: The rate of Boc cleavage is highly dependent on the acid concentration.[3]
-
Steric hindrance: Although less of a concern for a single amino acid derivative compared to a sterically hindered peptide, it can still play a role.[3]
-
Poor resin swelling (for solid-phase synthesis): Inadequate swelling of the resin can limit the access of the acidic reagents to the Boc-protected amine.[3]
Signs of incomplete deprotection include the presence of the starting material in the crude product as observed by TLC, HPLC, or LC-MS.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of D-methionine.
Problem 1: Observation of a product with a +56 Da mass increase in LC-MS analysis.
-
Cause: This mass increase is characteristic of S-tert-butylation of the methionine side chain due to alkylation by the tert-butyl cation.[3]
-
Solution:
-
Introduce or Increase Scavenger Concentration: Ensure an adequate amount of a suitable cation scavenger is present in the deprotection cocktail. Thioanisole is a highly effective scavenger for preventing S-alkylation.[6] A standard starting point is a cocktail containing 5% thioanisole.[8]
-
Optimize Scavenger Cocktail: Consider using a combination of scavengers. For instance, a mixture of TFA, thioanisole, and water can be effective.
-
Monitor Reaction Time: While longer reaction times can ensure complete deprotection, they may also increase the likelihood of side reactions. Monitor the reaction progress to find the optimal time for complete conversion with minimal side product formation.[3] Shortening the reaction time from 1 hour to 30 minutes has been shown to reduce alkylated by-products in some cases.[1]
-
Problem 2: Detection of a product with a +16 Da mass increase in LC-MS analysis.
-
Cause: This mass increase indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[3]
-
Solution:
-
Add Reducing Agents/Antioxidants: Incorporate scavengers that can prevent oxidation. A combination of dimethyl sulfide (DMS) and ammonium iodide (NH₄I) is specifically designed to prevent methionine oxidation.[5]
-
Use Optimized Cocktails: Modern scavenger cocktails have been developed to completely eradicate Met(O) formation. One such cocktail includes TFA, Anisole, TMSCl, Me₂S, and PPh₃.[5]
-
Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine in a separate post-cleavage step.[4]
-
Problem 3: Incomplete deprotection observed by the presence of starting material.
-
Cause: Insufficient acid strength, inadequate reaction time, or poor reagent access (in SPPS).[3]
-
Solution:
-
Increase Acid Concentration: If using a diluted TFA solution (e.g., 25-50% in DCM), consider increasing the concentration of TFA.[3]
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the time required for complete deprotection.[3]
-
Ensure Proper Resin Swelling (for SPPS): In solid-phase synthesis, ensure the peptide-resin is adequately swollen in a suitable solvent like DCM before adding the deprotection cocktail to allow for efficient reagent penetration.[3]
-
Consider Stronger Acidic Conditions: In some cases, a stronger acid system may be necessary, but this should be balanced with the use of an effective scavenger cocktail to minimize side reactions.[6]
-
Data Presentation
Table 1: Common Scavenger Cocktails for this compound Deprotection
| Cocktail Composition | Target Side Reaction(s) | Application Notes | Reference(s) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | General cation scavenging | A good starting point for peptides without highly sensitive residues. | [3][9] |
| 90% TFA / 5% Thioanisole / 5% DTT | S-alkylation and general protection | DTT is included for cysteine-containing peptides but also aids in preventing oxidation. | [6] |
| 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% NH₄I (Reagent H) | S-alkylation and Oxidation | Specifically designed for preventing methionine oxidation. | [1][5] |
| 85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S / 1 mg/mL PPh₃ | S-alkylation and Oxidation | A modern cocktail shown to completely eradicate Met(O) formation. | [5] |
Experimental Protocols
Protocol 1: Solution-Phase Boc Deprotection of D-Met-OH
This protocol provides a standard method for the deprotection of this compound in solution.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., 90% TFA / 5% Thioanisole / 5% Water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether or methyl tert-butyl ether (MTBE), ice-cold
Procedure:
-
Preparation: Dissolve this compound in DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.[3]
-
Addition of Deprotection Reagent: Slowly add an equal volume of the pre-prepared scavenger cocktail to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up:
-
Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator to remove the DCM and excess TFA.[3]
-
To remove residual TFA, co-evaporate with toluene (2-3 times).[3]
-
Precipitate the deprotected D-Met-OH by adding the concentrated residue dropwise to a stirred flask of ice-cold diethyl ether or MTBE.[3]
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.[3]
-
Protocol 2: Solid-Phase Boc Deprotection of a D-Met-Containing Peptide
This protocol is for the final cleavage and deprotection of a peptide containing D-methionine synthesized on a resin using Boc chemistry.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S with 1 mg/mL PPh₃)
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbler
-
Ice-cold methyl tert-butyl ether (MTBE)
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 5 mL) and then allow it to swell in DCM for 20-30 minutes.[3]
-
Cleavage Reaction: Drain the DCM and add the cleavage cocktail (2-3 mL) to the swollen resin.[3]
-
Agitation: Agitate the mixture at room temperature for 2-3 hours using a shaker or by bubbling nitrogen through the suspension.[3]
-
Peptide Isolation:
-
Precipitation and Washing:
-
Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold MTBE to precipitate the crude peptide.[3]
-
Place the tube at -20 °C for 30 minutes to maximize precipitation.[3]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE to remove scavengers.[3]
-
-
Drying and Storage: Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.[3]
Visualizations
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization of D-Amino Acids in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and avoid the racemization of D-amino acids during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of SPPS and why is it a concern?
A1: Racemization is the conversion of a single enantiomer of a chiral amino acid into a mixture of both its D- and L-forms. In SPPS, this means that a desired D-amino acid can be partially converted to its L-enantiomer, leading to the formation of a diastereomeric peptide impurity. This impurity can be difficult to separate from the target peptide and can significantly impact the final product's biological activity, therapeutic efficacy, and safety profile.
Q2: Which amino acids are most susceptible to racemization during SPPS?
A2: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard SPPS conditions. Histidine (His) and Cysteine (Cys) are highly susceptible.[1] Other amino acids that can be affected, especially under harsh conditions like high temperatures, include Phenylalanine (Phe) and Serine (Ser).
Q3: What is the primary mechanism of racemization during peptide coupling?
A3: The most common mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations.
Q4: How do different components of the SPPS workflow influence racemization?
A4: Several factors can contribute to racemization, including the choice of coupling reagents, additives, the base used, reaction temperature, and solvent. Careful selection and optimization of these parameters are crucial for minimizing this side reaction.
Troubleshooting Guides
Issue 1: Significant racemization detected in the final peptide product.
This is a common problem that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the issue:
-
Step 1: Evaluate Your Coupling Reagent and Additives.
-
Problem: Carbodiimide reagents (e.g., DIC, DCC) used without additives are known to cause significant racemization.[2] Onium salt reagents (e.g., HBTU, HATU), while efficient, can also promote racemization, especially with pre-activation in the presence of a strong base.
-
Solution:
-
Always use carbodiimide reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[2]
-
For particularly sensitive amino acids, consider switching to a carbodiimide/additive combination like DIC/OxymaPure, which has been shown to be very effective at minimizing racemization.[3]
-
-
-
Step 2: Assess the Base Used in the Coupling Reaction.
-
Problem: Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the formation of the oxazolone intermediate.
-
Solution:
-
Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1]
-
Use the minimum amount of base necessary for the reaction to proceed efficiently.
-
-
-
Step 3: Control the Reaction Temperature.
-
Problem: Elevated temperatures, particularly during microwave-assisted synthesis, can significantly accelerate the rate of racemization.[1]
-
Solution:
-
-
Step 4: Consider the Solvent Polarity.
-
Problem: The polarity of the solvent can influence the rate of racemization.
-
Solution: Using a less polar solvent mixture, such as a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF), can help reduce racemization.
-
Issue 2: Racemization of specific, highly susceptible amino acids (e.g., Histidine, Cysteine).
When racemization is localized to known problematic residues, targeted strategies are necessary.
-
For Histidine (His):
-
Problem: The imidazole side chain of histidine can act as an internal base, catalyzing racemization.[5]
-
Solution:
-
Side-Chain Protection: The most effective strategy is to use a protecting group on the imidazole side chain, particularly at the π-nitrogen, to diminish its basicity.[5] In Fmoc chemistry, trityl (Trt) based protecting groups are common.
-
Optimized Coupling: For Fmoc-His(Trt)-OH, using a mild coupling reagent like DIC/OxymaPure is recommended, although some racemization (around 1.8%) may still occur.[3]
-
-
-
For Cysteine (Cys):
-
Problem: Cysteine is highly prone to racemization, and the choice of side-chain protecting group and coupling conditions are critical.
-
Solution:
-
Base Selection: The use of a hindered base like 2,4,6-collidine can minimize the formation of D-cysteine.[1][4]
-
Base-Free Conditions: For coupling Fmoc-Cys(Trt)-OH, a combination of DIC and an additive like HOBt or OxymaPure under base-free conditions is a highly effective method to suppress racemization.[6]
-
Choice of Protecting Group: The side-chain protecting group on cysteine can significantly influence the extent of racemization. For example, using Fmoc-Cys(Thp)-OH has been shown to result in significantly less racemization compared to Fmoc-Cys(Trt)-OH or Fmoc-Cys(Dpm)-OH when using DIPCDI/Oxyma Pure for coupling.
-
-
Data Presentation
Table 1: Racemization of C-terminal Cysteine with Different Side-Chain Protecting Groups
| Cysteine Derivative | Coupling Reagent | Racemization (%) |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
Table 2: Effect of Coupling Reagent on Racemization of Sensitive Amino Acids
| Amino Acid Derivative | Coupling Reagent/Base | Racemization (%) |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8[3] |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | Significant |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible[3] |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Significant |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | Negligible[3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during a Coupling Cycle in Fmoc-SPPS
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling (in a separate vessel):
-
Dissolve 3-5 equivalents of the N-Fmoc-D-amino acid in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., OxymaPure or HOBt).
-
Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC).
-
Allow the activation to proceed for a few minutes at room temperature.
-
-
Coupling to Resin: Add the activated amino acid solution to the washed resin.
-
Reaction: Allow the coupling reaction to proceed at room temperature or 0°C for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. If necessary, purify the peptide using preparative RP-HPLC.
-
Acid Hydrolysis: Hydrolyze a small aliquot of the purified peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization (Optional but Recommended): For improved separation and detection, derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).
-
Mobile Phase: A typical mobile phase system is a gradient of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Monitor the elution of the derivatized amino acids using a UV detector at an appropriate wavelength (e.g., 340 nm for Marfey's derivatives).
-
-
Quantification: Integrate the peak areas of the D- and L-enantiomers for each amino acid. The percentage of racemization for a specific D-amino acid can be calculated as: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Double Coupling Protocol for Difficult Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges during solid-phase peptide synthesis (SPPS), particularly with the incorporation of sterically hindered or otherwise "difficult" amino acids. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome these synthetic hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of difficult amino acids, even when employing a double coupling protocol.
| Issue | Potential Cause | Suggested Solution |
| Positive Kaiser test after the first coupling | Incomplete reaction due to steric hindrance or peptide aggregation. | Proceed with the second coupling as planned. This is the intended purpose of the double coupling protocol. |
| Positive Kaiser test after the second coupling | Severe steric hindrance, strong peptide aggregation, or inefficient coupling reagents. | 1. Capping: Acetylate the unreacted amines to prevent the formation of deletion sequences. 2. Re-evaluate Reagents: Switch to a more potent coupling reagent like HATU, HCTU, or COMU for subsequent difficult couplings.[1][2] 3. Change Solvents: Use a more "disrupting" solvent such as NMP or add DMSO to the DMF to break up secondary structures.[3] |
| Low final peptide yield | Cumulative effect of incomplete couplings throughout the synthesis. | Proactively identify difficult amino acids (e.g., Arg, Val, Ile, Aib) and apply a double coupling protocol for these residues.[1][2][4] |
| Presence of deletion sequences in final product | Failure to drive the coupling reaction to completion, leaving unreacted amines that participate in the next coupling cycle. | Implement a double coupling strategy for the problematic residue.[3] If the Kaiser test remains positive after the second coupling, perform a capping step.[3] |
| Side reactions (e.g., esterification of hydroxyl-containing amino acids) | Prolonged activation times or overly reactive coupling agents. | Minimize pre-activation times. Ensure the use of appropriate protecting groups for reactive side chains. |
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "difficult" to couple?
A1: Difficult couplings are often associated with amino acids that present steric hindrance due to their bulky side chains (e.g., Valine, Isoleucine, Arginine) or α,α-disubstitution (e.g., Aib).[1] Additionally, N-methylated amino acids can be challenging due to the reduced nucleophilicity of the secondary amine.[2] Peptide chain aggregation, where the growing peptide folds on itself, can also physically block the reaction site, making any amino acid difficult to couple.[1][2]
Q2: What is a double coupling protocol?
A2: A double coupling protocol is a strategy used in solid-phase peptide synthesis where the amino acid coupling step is performed twice in a row before proceeding to the next N-terminal deprotection step.[3] This is done to drive the reaction to completion, especially for difficult couplings.[3]
Q3: When should I use a double coupling protocol?
A3: You should consider using a double coupling protocol when:
-
Incorporating sterically hindered amino acids like Arg, Val, Ile, or Aib.[1][4]
-
Coupling an amino acid immediately following a proline residue.[5]
-
Synthesizing sequences known to cause aggregation.[3]
-
A positive Kaiser test indicates an incomplete reaction after the initial coupling attempt.[3]
-
There are multiple identical amino acids in a row.[5]
Q4: How do I monitor the completeness of a coupling reaction?
A4: The most common method for real-time monitoring is the Kaiser (or ninhydrin) test.[3] This test detects the presence of free primary amines on the resin. A blue or purple color on the resin beads indicates an incomplete coupling, while yellow or colorless beads suggest a complete reaction. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC.[3]
Q5: Is double coupling always necessary for difficult amino acids?
A5: While highly recommended and often effective, it may not always be the first or only solution.[4] Optimizing other parameters, such as using a more powerful coupling reagent (e.g., switching from HBTU to HATU), changing the solvent to disrupt aggregation (e.g., using NMP or DMSO), or increasing the reaction temperature (especially with microwave synthesizers), can also significantly improve coupling efficiency.[1][2][3]
Q6: Does double coupling consume more reagents?
A6: Yes, a significant drawback of the double coupling protocol is that it uses twice the amount of the amino acid and coupling reagents for that specific step.[4]
Quantitative Data
The following table summarizes the comparative efficiency of different coupling strategies for difficult amino acids.
| Coupling Strategy | Typical Reaction Conditions | Crude Purity/Yield | Notes |
| Single Coupling | 5 min at 75°C (Microwave) | 80-90% | Fast but may be insufficient for complete coupling of difficult residues.[3] |
| Extended Single Coupling | 20 min at 50°C | 75-85% | Longer reaction time does not always lead to higher purity and may increase the risk of side reactions.[3] |
| Double Coupling | 5 min + 5 min at 75°C (Microwave) | >95% | Generally provides the highest purity for crude products but requires double the reagents for that step.[3][4] |
Experimental Protocols
Protocol 1: Double Coupling of a Difficult Amino Acid (Fmoc Chemistry)
This protocol assumes a 0.1 mmol scale synthesis.
1. Deprotection:
- Swell the peptide-resin in dichloromethane (DCM).
- Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group.
- Repeat the piperidine treatment.
- Wash the resin thoroughly with DMF, then DCM, and finally DMF again.
2. First Coupling:
- In a separate vessel, dissolve the Fmoc-protected difficult amino acid (4 equivalents, 0.4 mmol) and a coupling reagent such as HATU (3.9 equivalents, 0.38 mmol) in a minimal amount of DMF.[1]
- Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol).[1]
- Allow the mixture to pre-activate for 1-5 minutes.[1]
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 45-60 minutes at room temperature.[1]
3. Monitoring:
- Take a small sample of resin beads (approximately 5-10 mg).
- Perform a Kaiser test (see Protocol 2).
- If the Kaiser test is negative (yellow beads), the coupling is complete. You may choose to proceed to the next deprotection step.
- If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. Proceed to the second coupling.[3]
4. Second Coupling:
- Drain the reaction vessel.
- Immediately repeat step 2 (First Coupling) using a fresh solution of activated amino acid and reagents.[1]
- Agitate for an additional 45-60 minutes.[1]
5. Final Wash:
- After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or a final Kaiser test.[1]
Protocol 2: Kaiser (Ninhydrin) Test
Reagents:
-
Solution A: 1.0 g of ninhydrin in 20 mL of n-butanol.[3]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[3]
-
Solution C: Dilute 1.0 mL of 0.001 M aqueous KCN with 49 mL of pyridine.[3]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) after the coupling reaction.
-
Wash the beads thoroughly with DMF and DCM.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.[3]
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Beads and/or solution turn blue or purple.
-
Negative (Complete Coupling): Beads and solution remain yellow or colorless.
-
Visualizations
Caption: A workflow diagram illustrating the decision-making process in a double coupling protocol.
Caption: A decision tree for troubleshooting persistent incomplete peptide coupling reactions.
References
Technical Support Center: Capping Unreacted Amines After Boc-D-Met-OH Coupling
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the critical step of capping unreacted amines, specifically after the coupling of N-tert-butoxycarbonyl-D-methionine (Boc-D-Met-OH). This resource is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in solid-phase peptide synthesis?
A1: The primary goal of capping is to permanently block any free amino groups on the growing peptide chain that did not react during the preceding coupling step.[1][2] This is typically achieved by acetylation of the N-terminal amine.[1] By rendering these unreacted amines inert, the capping step prevents the formation of deletion sequences—peptides missing one or more amino acids.[1] These deletion sequences are often challenging to separate from the desired peptide during purification, thus impacting the final product's purity and yield.[1]
Q2: Why is capping particularly important after coupling a sterically hindered amino acid like this compound?
A2: The coupling of sterically hindered amino acids, such as N-methylated or, in some contexts, even standard Boc-amino acids to a growing peptide chain can be less efficient than with other amino acids. This can lead to a higher population of unreacted N-terminal amines. If left uncapped, these free amines will react in the subsequent coupling cycle, leading to the formation of significant amounts of deletion impurities. Therefore, an efficient capping step is crucial to minimize these side products and simplify the purification of the target peptide.
Q3: What are the standard reagents used for capping?
A3: The most widely used capping agent is acetic anhydride (Ac₂O).[1][2] It is almost always used in combination with a base in a suitable solvent. Common capping mixtures include:
-
Acetic anhydride and pyridine in N,N-dimethylformamide (DMF).
-
Acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.[3]
Q4: Will the thioether side chain of methionine react with acetic anhydride during the capping step?
A4: Under the standard basic conditions of the capping reaction in SPPS (e.g., acetic anhydride with pyridine or DIPEA in DMF), the thioether side chain of methionine is generally considered stable and does not undergo significant side reactions. While the thioether can be acylated, this typically requires specific catalytic conditions that are not present in a standard capping protocol. It is important to note, however, that the methionine side chain is susceptible to oxidation to methionine sulfoxide, particularly during the final acidic cleavage step with reagents like trifluoroacetic acid (TFA).
Q5: How can I monitor the efficiency of the capping reaction?
A5: The completion of the capping reaction can be monitored by testing for the presence of free primary amines on the resin. The most common method is the Kaiser test . A negative Kaiser test (indicated by yellow or colorless beads) signifies that all primary amines have been successfully capped. If the test is positive (blue beads), it indicates the presence of unreacted amines, and the capping procedure should be repeated.[3]
Q6: What should I do if the Kaiser test is still positive after a second capping step?
A6: A persistently positive Kaiser test after repeated capping may suggest an underlying issue such as peptide aggregation. When the growing peptide chains aggregate, they can form secondary structures that physically block access to the unreacted N-terminal amines, preventing both coupling and capping reagents from reaching them. In such cases, troubleshooting should focus on disrupting the aggregation. This may involve using alternative solvents with better solvating properties (e.g., N-methyl-2-pyrrolidone, NMP), incorporating chaotropic salts, or using elevated temperatures during synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial capping | Incomplete capping reaction. | Repeat the capping procedure for another 30 minutes.[3] Ensure capping reagents are fresh. |
| Persistently positive Kaiser test after repeated capping | Peptide aggregation is hindering reagent access to unreacted amines. | - Use a solvent system known to disrupt aggregation (e.g., NMP).- Add chaotropic agents like LiCl to the reaction.- Consider microwave-assisted synthesis to increase reaction kinetics. |
| Presence of deletion sequences in the final product despite capping | Inefficient capping protocol or highly aggregated peptide sequence. | - Increase the excess of capping reagents (e.g., from 50 to 100 equivalents).- Increase the capping reaction time.- Implement a double coupling strategy for the difficult amino acid before the capping step. |
| Unexpected side products related to methionine | Oxidation of the thioether side chain. | This is more likely to occur during the final TFA cleavage. To minimize this, add scavengers like dithiothreitol (DTE) to the cleavage cocktail. If oxidation occurs during synthesis, consider using Boc-Met(O)-OH and reducing the sulfoxide at a later stage. |
Experimental Protocols
Standard Protocol for Capping with Acetic Anhydride and Pyridine
This protocol is for a standard solid-phase peptide synthesis reaction.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Washing: Following the this compound coupling step, drain the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts.[2]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For a 0.1 mmol scale synthesis, you can prepare a solution containing 50 equivalents of acetic anhydride and 50 equivalents of pyridine relative to the initial resin loading.
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin in the reaction vessel.
-
Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.[3]
-
Post-Capping Wash: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[2]
-
Verification (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates a successful capping reaction. If the test is positive (blue beads), repeat steps 3-5.
Visualizations
Experimental Workflow for Capping
Caption: Workflow for the standard capping procedure in SPPS.
Troubleshooting Logic for Capping Issues
Caption: Troubleshooting decision tree for a positive Kaiser test.
References
impact of solvent choice on Boc-D-Met-OH coupling yield
Welcome to the technical support center for Boc-D-Met-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the impact of solvent choice on coupling yield.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the success of a this compound coupling reaction?
A1: The solvent plays a multifaceted role in solid-phase peptide synthesis (SPPS). Its primary functions are to swell the resin support, dissolve the reactants (this compound, coupling reagents, and bases), and facilitate the mobility of reagents to the reactive sites on the growing peptide chain. An inappropriate solvent can lead to poor resin swelling, low reagent solubility, and consequently, dramatically reduced coupling efficiency and lower final peptide yield.[1][2][3]
Q2: What are the most recommended solvents for this compound coupling?
A2: Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) is the most widely used and effective solvent for SPPS, demonstrating excellent peptide-resin solvation and leading to high coupling yields.[1][3] Other highly effective solvents include N,N-Dimethylacetamide (DMA) and N-Methyl-2-pyrrolidone (NMP) .[1][3][4] Dichloromethane (DCM) is also frequently used, particularly for dissolving reagents and during washing steps.[5][6]
Q3: Can using a suboptimal solvent cause specific side reactions with this compound?
A3: While the solvent itself may not directly cause side reactions, its purity and handling can. The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide.[4][7] Using solvents that are not fresh, high-purity, or have not been properly degassed can introduce oxidizing contaminants or dissolved oxygen, increasing the risk of this side reaction.[7] It is recommended to use fresh, high-purity solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Q4: My coupling yield is low. How do I know if the solvent is the problem?
A4: If you are experiencing low coupling yields, the solvent is a primary suspect. Key indicators of a solvent-related issue include:
-
Poor Resin Swelling: The resin beads will not appear significantly larger after incubation in the solvent. Proper solvation of the resin and the growing peptide chain is crucial for successful synthesis.[1]
-
Reagent Insolubility: You may observe that the this compound or coupling reagents do not fully dissolve, creating a suspension instead of a clear solution. Poor solubility can severely impede coupling efficiency.[2][8]
-
High Deletion Sequences: Mass spectrometry analysis of the crude peptide showing significant amounts of the peptide sequence missing the methionine residue points towards an incomplete coupling step.
Q5: Are there any "greener" or more environmentally friendly solvent alternatives to DMF and DCM?
A5: Yes, research is ongoing to find more sustainable alternatives to traditional SPPS solvents. Propylene carbonate has been identified as a potential green replacement for both DMF and DCM in solution- and solid-phase peptide synthesis, showing comparable yields in some cases.[9] However, when switching to any new solvent, it is critical to re-optimize reaction conditions, as solubility and swelling characteristics will differ.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling yields where the solvent is a potential cause.
Data Presentation
Impact of Solvent Choice on Average Coupling Yield
The choice of solvent significantly affects the solvation of the peptide-resin, which directly correlates with coupling efficiency. The following data is derived from a study on the rapid solid-phase synthesis of CGRP(8-37) using Boc-amino acid derivatives.[1][3]
| Solvent | Average Coupling Yield (%) | Comments |
| Dimethylformamide (DMF) | 99.5% | Provides the most effective peptide-resin solvation.[1][3] |
| Dimethylacetamide (DMA) | 98.0% | Superior peptide-resin solvation.[1][3] |
| Dimethylsulfoxide (DMSO) | 91.8% | Inefficient solvation of the peptide-resin.[1][3] |
| NMP : DMSO (8:2) | 88.9% | Inefficient solvation of the peptide-resin.[1][3] |
| N-Methylpyrrolidinone (NMP) | 78.1% | Maximum resin solvation, but poor peptide-resin solvation.[1][3] |
Experimental Protocols
Standard Protocol for this compound Coupling in SPPS
This protocol describes a standard manual coupling procedure on a pre-loaded resin (e.g., Merrifield or MBHA) using HATU, a highly effective coupling reagent for sterically demanding couplings.[5][11]
Methodology:
-
Resin Preparation & Deprotection:
-
Swell the peptide-resin in the chosen solvent (e.g., DMF or DCM) for at least 30 minutes in a reaction vessel.
-
Drain the solvent. To remove the N-terminal Boc protecting group, add a solution of 50% Trifluoroacetic Acid (TFA) in DCM. Agitate for 5 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).[5]
-
Neutralize the resin by adding a 10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF. Agitate for 5 minutes and repeat once.[5]
-
Drain the neutralization solution and wash the resin with DMF (3x).[5]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained, neutralized resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended or a second coupling may be necessary.[5]
-
-
Washing and Monitoring:
-
Monitor the reaction for completion using a suitable test (e.g., the Kaiser test to check for free primary amines).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.[5]
-
The resin is now ready for the next deprotection and coupling cycle.
-
References
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to RP-HPLC Analysis of Peptides Containing Boc-D-Met-OH
For researchers, scientists, and drug development professionals working with synthetic peptides, robust analytical methods are paramount to ensure purity, identity, and quality. The incorporation of non-natural amino acids, such as Boc-D-Met-OH (N-tert-butoxycarbonyl-D-methionine), introduces unique challenges in purification and analysis. This guide provides a comparative overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for peptides containing this modified amino acid, with a focus on column selection and experimental protocols.
The Boc (tert-butoxycarbonyl) protecting group significantly increases the hydrophobicity of the amino acid residue.[1] This increased hydrophobicity is a key factor in determining the retention behavior of the peptide on an RP-HPLC column. Methionine itself is a non-polar, aliphatic amino acid, and the addition of the bulky, non-polar Boc group further enhances this characteristic.[2][3]
Comparison of RP-HPLC Columns: C18 vs. C8
The choice of stationary phase is critical for the successful separation of peptides. C18 (octadecyl) and C8 (octyl) bonded silica are the most common reversed-phase columns used for peptide analysis. The primary difference between them is the length of the alkyl chain bonded to the silica, which directly impacts the hydrophobicity of the stationary phase and, consequently, the retention of analytes.[4]
| Feature | C18 Column | C8 Column | Rationale for this compound Peptides |
| Stationary Phase | Silica particles bonded with C18 alkyl chains. | Silica particles bonded with C8 alkyl chains. | The longer C18 chains create a more hydrophobic stationary phase. |
| Hydrophobicity | More hydrophobic. | Less hydrophobic. | The high hydrophobicity of the Boc group suggests a strong interaction with C18.[1] |
| Retention Time | Longer retention times for hydrophobic molecules. | Shorter retention times for hydrophobic molecules. | Expect longer retention of this compound peptides on C18 compared to C8. |
| Selectivity | Excellent for resolving non-polar and hydrophobic compounds. | Good for separating moderately polar to non-polar compounds. | C18 may offer better separation of closely related hydrophobic impurities. |
| Elution | Requires a higher percentage of organic solvent for elution. | Requires a lower percentage of organic solvent for elution. | Gradient elution will be necessary for both, but the gradient may start and end at a higher organic percentage for C18. |
| Best Suited For | Highly hydrophobic peptides, complex peptide maps.[5] | More hydrophilic peptides, or when shorter run times are desired. | For peptides with a single this compound, a C18 column is often a good starting point. For peptides with multiple Boc groups or other hydrophobic residues, a C8 or even a C4 column might be necessary to avoid excessively long retention times.[6] |
Table 1. Comparison of C18 and C8 columns for the analysis of this compound containing peptides.
Potential Analytical Challenges
The analysis of methionine-containing peptides can be complicated by the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide and, subsequently, methionine sulfone.[2][7] This oxidation can occur during synthesis, cleavage, or even during analysis.[8][9] The oxidized forms of the peptide are more polar and will typically elute earlier than the parent peptide in RP-HPLC, potentially leading to peak splitting or the appearance of unexpected impurities.[7][10]
Experimental Protocols
Below are generalized experimental protocols for the RP-HPLC analysis of a peptide containing this compound. These should be considered as starting points and may require optimization for specific peptides.
Instrumentation and Columns
-
HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is suitable.
-
Columns:
-
Primary Recommendation: A C18 reversed-phase column with a wide pore size (300 Å) is recommended for peptides to ensure good peak shape.[11] Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm with 3.5 or 5 µm particle size.[5][12]
-
Alternative: A C8 reversed-phase column with similar specifications can be used if retention on the C18 column is excessive.
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Note: TFA is a common ion-pairing agent used in peptide analysis to improve peak shape.[13] For applications requiring mass spectrometry (LC-MS), formic acid (FA) at a concentration of 0.1% can be used as an alternative to TFA, although it may result in broader peaks.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C to improve peak shape and reproducibility. |
| Detection Wavelength | 220 nm for the peptide backbone. If the peptide contains aromatic residues (Trp, Tyr, Phe), 280 nm can also be monitored. |
| Injection Volume | 5-20 µL, depending on sample concentration. |
| Gradient Elution | A linear gradient is typically employed. The following is a starting point and should be optimized based on the retention of the specific peptide: - 0-5 min: 10% B - 5-35 min: 10% to 70% B - 35-40 min: 70% to 90% B - 40-45 min: 90% B - 45-50 min: 90% to 10% B - 50-60 min: 10% B (re-equilibration) |
Table 2. Recommended starting conditions for RP-HPLC analysis.
Visualizing the Workflow
The following diagrams illustrate the general workflow for RP-HPLC analysis and the logic for method development.
Caption: Experimental workflow for RP-HPLC analysis of peptides.
Caption: Logic for RP-HPLC method development.
References
- 1. mdpi.com [mdpi.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
A Comparative Guide to Mass Spectrometry Techniques for the Characterization of D-Methionine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids, such as D-methionine, into peptides has significant implications for their structure, function, and therapeutic potential. The unnatural stereochemistry of D-residues often confers resistance to proteolytic degradation, making these peptides promising candidates for drug development.[1] However, the subtle difference between D- and L-amino acid-containing peptide epimers—peptides with the same amino acid sequence but differing in the stereochemistry of one or more residues—presents a significant analytical challenge. Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization of these peptides, including the identification of the D-amino acid position and the quantification of stereoisomers. This guide provides a comparative overview of various MS-based methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their needs.
Comparison of Mass Spectrometry-Based Methods for D-Methionine Peptide Analysis
The differentiation of D- and L-methionine containing peptides by mass spectrometry relies on subtle differences in their physicochemical properties, which can be amplified by various analytical techniques. The following tables summarize the performance of key methodologies.
| Method | Principle | Advantages | Limitations | Reported Performance | References |
| Chiral HPLC-ESI-MS/MS | Chromatographic separation of peptide epimers on a chiral stationary phase prior to mass spectrometric detection and fragmentation. | Direct separation and quantification of epimers. | Requires specific chiral columns; method development can be time-consuming. | Capable of quantitative determination of trace levels of D-isomer impurities with a reporting limit of 0.1%. | [2][3] |
| Hydrolysis & Derivatization with Chiral Reagent (e.g., Marfey's Reagent) followed by LC-MS | Peptides are hydrolyzed to constituent amino acids, which are then derivatized with a chiral reagent. The resulting diastereomers are separated by reversed-phase LC and detected by MS. | Highly sensitive and allows for the quantification of D-amino acid content. | Indirect method; hydrolysis can introduce racemization, though this can be corrected for using deuterated acid. | Enables accurate detection of trace levels of proteinogenic amino acid enantiomers. | [4][5] |
| Higher-Energy Collisional Dissociation (HCD) | A fragmentation technique that produces high-resolution fragment ion spectra. Differences in the fragmentation patterns and ion intensities between epimers can be used for differentiation. | Can directly distinguish and localize D-amino acids in peptides without prior separation. | The degree of differentiation varies depending on the peptide sequence and the position of the D-amino acid. | Significant differences in the intensity of doubly charged y-ions were observed for 9 out of 14 liraglutide epimers, allowing for localization of the D-amino acid. | [6] |
| Radical-Directed Dissociation (RDD) | Fragmentation is initiated by a radical, leading to structure-sensitive dissociation pathways that can differ between epimers. | Can provide significantly better chiral discrimination than conventional collision-induced dissociation (CID). | Requires the introduction of a radical precursor, either covalently or non-covalently. | For most peptides studied, RDD provided superior chiral discrimination compared to CID. | [7] |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions in the gas phase based on their size, shape, and charge. The slightly different conformations of peptide epimers can lead to different drift times. | Provides an additional dimension of separation, enabling the resolution of epimers. Can also be used to localize the D-amino acid by analyzing fragment ion mobilities. | Collision cross-section differences can be small (~1%), requiring high-resolution IMS. | Trapped Ion Mobility Spectrometry (TIMS) has been shown to resolve epimers with good linear quantification down to a D/L ratio of 0.25%. | [1][8][9] |
Experimental Protocols
Chiral HPLC-ESI-MS/MS for Enantiomeric Purity Analysis
This protocol is adapted from a method for the analysis of synthetic peptide enantiomeric purity.[2][3]
a. Sample Preparation (Peptide Hydrolysis):
-
To a sample of the peptide (e.g., 1 mg), add 500 µL of 6 M deuterated hydrochloric acid (DCl) in D₂O.
-
Heat the mixture at 110 °C for 24 hours in a sealed, evacuated tube. The use of deuterated acid allows for the correction of any racemization that occurs during hydrolysis.[2]
-
After hydrolysis, evaporate the acid under a stream of nitrogen.
-
Reconstitute the amino acid residue in an appropriate solvent for LC-MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A gradient of acetonitrile in water with a volatile acid modifier (e.g., 0.1% formic acid).
-
Flow Rate: As recommended for the specific column.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of the D- and L-amino acids based on their specific precursor-to-product ion transitions.
-
Characterization of D-Amino Acid Position using HCD
This protocol is based on a study of liraglutide and its D-amino acid containing epimers.[6]
a. Sample Preparation:
-
Dissolve the peptide epimers in a solution of 50% acetonitrile and 0.1% formic acid to a final concentration of 1 µg/mL.
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. .
-
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
Fragmentation: Higher-Energy Collisional Dissociation (HCD).
-
Normalized Collision Energy (NCE): Acquire data at various NCEs (e.g., 15%, 20%, 25%, 30%) to identify the optimal conditions for differentiating the epimers.
-
Data Analysis: Compare the normalized fragment ion intensities between the all-L peptide and the D-amino acid containing epimers. Significant differences in the intensities of specific fragment ions (e.g., y-ions) can indicate the position of the D-amino acid.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the mass spectrometric characterization of D-methionine containing peptides, integrating several of the techniques discussed.
Caption: Workflow for D-methionine peptide characterization.
Characterization of Methionine Oxidation
Methionine is highly susceptible to oxidation, forming methionine sulfoxide. This modification can occur both in vivo and as an artifact during sample preparation and analysis, leading to a +15.99 Da mass shift.[10][11] It is crucial to distinguish between naturally occurring and artifactual oxidation.
Stable Isotope Labeling for Accurate Quantification of Methionine Oxidation
A robust method to accurately quantify methionine sulfoxide involves stable isotope labeling with ¹⁸O-enriched hydrogen peroxide (H₂¹⁸O₂).[12][13]
Principle:
-
Immediately upon cell lysis or protein extraction, the sample is treated with H₂¹⁸O₂.
-
This forces the oxidation of all unoxidized methionine residues to methionine sulfoxide, incorporating an ¹⁸O atom.
-
Methionine residues that were already oxidized in vivo retain their ¹⁶O atom.
-
Following proteolytic digestion, the resulting peptides are analyzed by LC-MS.
-
The 2 Da mass difference between the ¹⁶O- and ¹⁸O-labeled methionine sulfoxide-containing peptides allows for the accurate quantification of the original oxidation state.
| Technique | Description | Key Feature | References |
| ¹⁸O-Labeling | Unoxidized methionines are oxidized with H₂¹⁸O₂. | Distinguishes between in vivo (¹⁶O) and artifactual (¹⁸O) oxidation by a 2 Da mass difference. | [12][13] |
| MALDI-ISD | In-source decay (ISD) in MALDI-TOF MS can be used for top-down sequencing to identify modifications like oxidation. | Rapid, no enzymatic digestion required. | [14] |
| Gas-Phase Ion/Ion Reactions | Periodate anions can be used to selectively oxidize methionine residues in the gas phase, allowing for their identification. | A signature loss of 64 Da (methanesulfenic acid) upon collisional activation confirms oxidized methionine. | [15] |
Experimental Protocol: ¹⁸O-Labeling for Methionine Oxidation Quantification
This protocol is a generalized procedure based on published methods.[12][13]
-
Sample Preparation:
-
For cell cultures, lyse the cells in a suitable buffer.
-
Immediately add H₂¹⁸O₂ to the lysate to a final concentration of ~10-20 mM.
-
Incubate at room temperature for 30 minutes.
-
Proceed with standard proteomics sample preparation: reduction of disulfide bonds, alkylation of cysteines, and proteolytic digestion (e.g., with trypsin).
-
-
LC-MS Analysis:
-
Analyze the peptide mixture using a standard reversed-phase LC-MS/MS setup.
-
-
Data Analysis:
-
Extract ion chromatograms for both the ¹⁶O- and ¹⁸O-labeled versions of each methionine-containing peptide.
-
The ratio of the peak areas for the ¹⁶O- and ¹⁸O-labeled peptides provides a measure of the fractional in vivo oxidation.
-
Conclusion
The mass spectrometric characterization of D-methionine peptides is a multifaceted task that requires careful consideration of the analytical goals. For the simple detection and quantification of D-amino acid content, chiral chromatography or hydrolysis followed by derivatization are robust methods. For the precise localization of D-methionine within the peptide sequence, advanced fragmentation techniques like HCD and RDD, as well as high-resolution ion mobility spectrometry, offer powerful solutions. Furthermore, when dealing with methionine-containing peptides, it is imperative to address the potential for oxidation. The use of stable isotope labeling provides an accurate means to differentiate between biologically relevant oxidation and analytical artifacts. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can design and implement effective analytical strategies for the comprehensive characterization of D-methionine peptides in their research and development endeavors.
References
- 1. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide | MDPI [mdpi.com]
- 7. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MALDI-in source decay for the detection of methionine oxidation using the MALDI-8020 benchtop linear MALDI-TOF mass spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. pubs.acs.org [pubs.acs.org]
The Enduring Advantage of Boc Protection in Modern Peptide Synthesis: A Comparative Guide
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that dictates the efficiency and success of synthesizing complex peptide sequences. While Fmoc chemistry has become the more prevalent method in many research laboratories due to its milder deprotection conditions, the classic Boc/Bzl strategy retains significant advantages, particularly for challenging sequences that are prone to aggregation, are highly hydrophobic, or are destined for large-scale production. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Head-to-Head: Boc vs. Fmoc Performance
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group: Boc is removed by acid, while Fmoc is cleaved by a base.[][2] This distinction has profound implications for the synthesis of "difficult" peptides—sequences that are long, hydrophobic, or tend to aggregate.
For such challenging sequences, the Boc strategy often demonstrates superior performance in terms of both crude purity and final yield. The repetitive acidic deprotection steps in Boc-SPPS help to disrupt secondary structures and keep the growing peptide chain solvated, thereby minimizing aggregation.[3][4] In contrast, the neutral conditions of Fmoc synthesis can sometimes exacerbate aggregation issues.[5]
Table 1: Comparative Performance of Boc vs. Fmoc SPPS for Difficult Peptides
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |
| α-Amino Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | [6] |
| α-Amino Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% piperidine in DMF) | [6] |
| Side-Chain Protection | Strong acid-labile (e.g., Bzl, Tos) | Acid-labile (e.g., tBu, Trt, Boc) | [6] |
| Final Cleavage | Very strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) | [6] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | [6][7] |
| Problems with Aggregation | Less frequent | More frequent | [3] |
| Purity of Hydrophobic Peptides | High | May be lower | [3] |
| Cost of Amino Acid Derivatives | Generally less expensive | Generally more expensive | [][8] |
Case Study: Synthesis of Amyloid Beta (Aβ) Peptide
The synthesis of the aggregation-prone amyloid beta (Aβ) peptide, implicated in Alzheimer's disease, serves as a practical example of the advantages of the Boc strategy. While direct head-to-head comparative studies with quantitative yield and purity for both methods are not always published in a single report, the literature suggests that Boc chemistry can be more effective for such sequences.
Table 2: Illustrative Yield and Purity in the Synthesis of Aβ1-42
| Synthesis Strategy | Modifications | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | None | 33 | Not Reported | [8] |
| Fmoc/tBu SPPS | with Pseudoprolines | 57 | Not Reported | [8] |
| Fmoc/tBu SPPS | Microwave-assisted | 87 | 67 | [8] |
| Boc/Bzl SPPS | Illustrative | Often higher for difficult sequences | Often higher for difficult sequences | [3][9] |
Experimental Protocols
Below are generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM solvent mixture.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.[8]
-
-
Deprotection of the Boc Group:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.[10]
-
-
Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.[8]
-
-
Coupling of the Next Amino Acid:
-
Activate the next Boc-protected amino acid by pre-incubating it with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF.[3]
-
-
Repeat Cycles:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Final Cleavage and Side-Chain Deprotection:
-
After the final coupling step, treat the peptide-resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole). This step requires specialized equipment.[2][11]
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF.
-
Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/DMAP for Wang resin).
-
Wash the resin thoroughly with DMF and DCM.[8]
-
-
Deprotection of the Fmoc Group:
-
Treat the resin with a solution of 20-50% piperidine in DMF for 10-20 minutes at room temperature to remove the Fmoc protecting group.
-
Wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.[2]
-
-
Coupling of the Next Amino Acid:
-
Activate the next Fmoc-protected amino acid by pre-incubating it with a coupling agent (e.g., HBTU, HATU, HOBt) and a base (e.g., DIEA or N-methylmorpholine) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF.[8]
-
-
Repeat Cycles:
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.
-
-
Final Cleavage and Side-Chain Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group.
-
Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.[8]
-
Visualizing the Workflows and Orthogonality
The logical flow of each synthesis cycle and the principle of orthogonal protection can be visualized to highlight the key differences.
References
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
Enhancing Peptide Stability: A Comparative Guide to the Enzymatic Degradation of D-Methionine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical application is often hampered by rapid degradation by endogenous proteases.[1] A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers.[2][3] This guide provides a comparative analysis of the enzymatic stability of peptides containing D-methionine versus their L-methionine counterparts, supported by experimental data and detailed protocols. Incorporating D-amino acids, such as D-methionine, significantly enhances a peptide's half-life by making it resistant to degradation by proteases that are stereospecific for L-amino acids.[4][5][6]
Comparative Stability: D-Amino Acid vs. L-Amino Acid Peptides
The introduction of D-amino acids into a peptide sequence sterically hinders the binding and catalytic action of most endogenous proteases, leading to a dramatic increase in stability.[4][7] The following tables summarize experimental data from studies comparing the proteolytic resistance of D-amino acid containing peptides with their L-enantiomers.
| Peptide Type | Enzyme | Incubation Time (hours) | Remaining Peptide (%) | Reference |
| L-Peptide | Proteinase K | 4 | 0% | [4] |
| D-Amino Acid Modified Peptide | Proteinase K | 24 | 15% | [4] |
| Glycoside Modified L-Peptide | Proteinase K | 24 | 45% | [4] |
Table 1: Comparison of peptide stability in the presence of Proteinase K. D-amino acid modification significantly improves resistance to proteolysis compared to the native L-peptide.
| Peptide Sequence | Enzyme | Incubation Time (hours) | Peptide Intensity Loss (%) | Reference |
| l-SG | Trypsin | 1 | 40% | [7] |
| l-SG | Trypsin | 4 | ~90% | [7] |
| d-sg (all D-enantiomer) | Trypsin | 4 | 0% | [7] |
| d-sg-Z (modified D-enantiomer) | Trypsin | 4 | 0% | [7] |
| l-SG-Z (modified L-enantiomer) | Trypsin | 4 | 0% | [7] |
Table 2: Stability of L- and D-enantiomeric peptides against trypsin. The all-D-amino acid peptide (d-sg) shows complete resistance to trypsin degradation, while its L-counterpart (l-SG) is significantly degraded.
| Peptide | Enzyme | Stability Outcome | Reference |
| Polybia-CP (L-amino acids) | Trypsin & Chymotrypsin | Susceptible to degradation | [8] |
| D-CP (all D-amino acids) | Trypsin & Chymotrypsin | Improved stability | [8] |
| D-lys-CP (partial D-lysine substitution) | Trypsin & Chymotrypsin | Improved stability | [8] |
Table 3: Stability of the antimicrobial peptide polybia-CP and its D-amino acid substituted analogs. Both partial and full substitution with D-amino acids enhanced stability against common proteases.
Proteolytic Degradation Pathway and the D-Amino Acid Shield
Most proteases co-evolved with substrates composed of L-amino acids, resulting in a chiral-specific active site. The substitution with a D-amino acid disrupts the required stereochemistry for enzyme-substrate recognition and binding, thus inhibiting cleavage.
Key Degradation Pathways for Methionine-Containing Peptides
Beyond proteolytic cleavage, peptides containing methionine are susceptible to chemical degradation, primarily through oxidation. Understanding these pathways is crucial for designing stable formulations.
-
Proteolytic Cleavage : As discussed, proteases cleave peptide bonds. The presence of a D-methionine residue at or near a potential cleavage site can inhibit this process.
-
Oxidation : The thioether side chain of methionine is prone to oxidation, forming methionine sulfoxide and subsequently methionine sulfone.[9] This can be catalyzed by exposure to oxygen, trace metals, or reactive oxygen species.[9][10] While this is a chemical rather than enzymatic process, it is a critical stability concern for methionine-containing peptide therapeutics.
Experimental Protocol: In Vitro Peptide Degradation Assay in Plasma
This protocol provides a standardized workflow for assessing the stability of D-methionine containing peptides compared to their L-counterparts in a biologically relevant matrix like human plasma.
1. Materials and Reagents:
-
Test Peptides (D-Met and L-Met versions)
-
Control Peptide (a known stable peptide)
-
Human Plasma (pooled, with anticoagulant like EDTA or heparin)
-
Phosphate-Buffered Saline (PBS)
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Formic Acid)
-
Internal Standard for LC-MS analysis
-
Thermomixer or incubator set to 37°C
-
Centrifuge
-
LC-MS or HPLC system
2. Experimental Workflow:
3. Detailed Procedure:
-
Preparation : Thaw frozen human plasma on ice. Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or PBS).
-
Incubation : Pre-warm the required volume of plasma to 37°C. To initiate the assay (t=0), spike the peptide stock solution into the plasma to achieve the desired final concentration (e.g., 10 µM).[11] Immediately take the first aliquot for the t=0 time point.
-
Time Course Sampling : Incubate the plasma-peptide mixture at 37°C with gentle agitation.[11] Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The exact time points should be optimized based on the expected stability of the peptides.
-
Reaction Quenching : Immediately stop the enzymatic degradation in each aliquot by adding a cold quenching solution, such as acetonitrile or TCA, to precipitate plasma proteins.[12]
-
Sample Processing : Add an internal standard to each sample to control for variations in sample preparation and instrument response. Vortex the samples and then centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.[12]
-
Analysis : Carefully transfer the supernatant to an analysis vial. Quantify the amount of remaining intact peptide using a validated LC-MS or RP-HPLC method.[11][13]
-
Data Interpretation : Plot the percentage of remaining peptide against time. Calculate the peptide half-life (t½) by fitting the data to a one-phase decay model.[11][13]
Conclusion
The incorporation of D-methionine is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. As demonstrated by comparative data, D-amino acid substitution can dramatically increase a peptide's half-life in biological matrices. Researchers can utilize the standardized assay protocol provided here to reliably assess the stability of novel peptide candidates. This systematic approach to evaluating and improving peptide stability is essential for the successful development of next-generation peptide-based drugs.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Analytical Validation of Synthetic Peptides with Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into synthetic peptides opens up a world of therapeutic possibilities. However, this innovation brings with it a unique set of analytical challenges. Ensuring the identity, purity, and stability of these novel molecules is paramount for both research and clinical applications. This guide provides an objective comparison of the primary analytical techniques used for the validation of synthetic peptides containing unnatural amino acids, supported by experimental data and detailed methodologies.
The analytical validation of synthetic peptides is a critical step in their development, ensuring both safety and efficacy. When these peptides incorporate unnatural amino acids, the complexity of this validation increases. Standard analytical methods must be adapted and optimized to account for the unique physicochemical properties of these novel building blocks. This guide will delve into the three core analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comparative overview to aid researchers in selecting the most appropriate methods for their needs.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for validating synthetic peptides with unnatural amino acids depends on the specific information required, such as purity, identity, structure, and quantity. Each method offers distinct advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Separation and quantification of peptides and their impurities. | Identification of molecular weight, structure, and sequence. | Detailed structural elucidation and characterization. |
| Purity Assessment | Excellent for determining the percentage of the main peptide and quantifying impurities.[1] | High specificity for identifying impurities based on their mass-to-charge ratio.[2][3] | Can identify and quantify impurities, but generally less sensitive than HPLC for trace amounts. |
| Structural Analysis | Limited to providing information about the retention time, which can be indicative of certain structural properties. | Provides detailed information on molecular weight and fragmentation patterns for sequence confirmation.[2] | The gold standard for determining the three-dimensional structure and conformation of peptides in solution.[4] |
| Sensitivity | Good, with UV detectors capable of detecting impurities below 0.1%.[5] | Extremely sensitive, with the ability to detect peptides at femtomolar to zeptomolar levels.[5] | Relatively low sensitivity, often requiring higher sample concentrations (micromolar to millimolar range).[6][7] |
| Limit of Detection (LoD) | Typically in the low µg/mL to ng/mL range. For example, a study on two peptides, gp120 fragment and LL-37, reported a lower limit of quantification of 1.14 and 0.31 µg/mL, respectively.[8] | Can reach the low femtomole to attomole range. For calcitonin and its impurities, LoDs were in the range of 0.02-0.04 µM.[9] | Generally in the micromolar range. For Orlistat, the LoD was found to be about 0.004 mg/mL.[10] |
| Quantitative Accuracy | High precision and accuracy for quantification using external or internal standards. | Can be quantitative, especially when coupled with stable isotope-labeled internal standards, but can be affected by ionization efficiency. | Highly accurate for quantification (qNMR) using an internal standard, as the signal is directly proportional to the number of nuclei.[11][12] |
| Cost | Relatively affordable, with initial system costs ranging from $10,000 to $40,000.[5] | Higher initial investment, ranging from $40,000 to over $500,000 depending on the type of mass spectrometer.[5] | The most expensive of the three, with high-field NMR spectrometers costing several million dollars. |
| Throughput | High-throughput capabilities, especially with ultra-high-performance liquid chromatography (UHPLC) systems. | High-throughput when coupled with fast chromatography or direct infusion methods. | Lower throughput due to longer acquisition times required for multidimensional experiments. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical validation. Below are representative protocols for the key techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is widely used for separating and quantifying synthetic peptides and their impurities.
Instrumentation:
-
HPLC or UHPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Typically Mobile Phase A or a mixture of A and B.
Procedure:
-
Sample Preparation: Dissolve the synthetic peptide in the sample diluent to a final concentration of approximately 1 mg/mL. Centrifuge and filter the sample before injection to remove any particulate matter.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C, depending on peptide stability.[1]
-
Detection Wavelength: 214 nm for the peptide backbone and 280 nm for aromatic residues.[1]
-
Gradient: A typical gradient for a 30-minute run might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-27 min: 60% to 95% B
-
27-30 min: 95% B
-
30.1-35 min: Re-equilibration at 5% B
-
-
-
Data Analysis: Integrate the peak areas of the main peptide and all impurity peaks. Calculate the percent purity as: (Area of main peak / Total area of all peaks) x 100.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool for confirming the molecular weight and sequence of synthetic peptides.
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Procedure:
-
Sample Preparation: Prepare the peptide sample as described for HPLC, but at a lower concentration (e.g., 10-100 µg/mL).
-
LC Conditions: Use a similar gradient to the HPLC method, but with a flow rate suitable for the MS interface (e.g., 0.2-0.4 mL/min for ESI).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a range that includes the expected m/z values for the protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.).
-
Fragmentation (MS/MS): For sequence confirmation, perform tandem mass spectrometry by selecting the precursor ion of the peptide and fragmenting it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Confirm the molecular weight of the peptide by matching the observed m/z values to the calculated values.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. This is particularly crucial for peptides with unnatural amino acids, as their fragmentation patterns may differ from standard residues.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR provides unparalleled detail about the three-dimensional structure of peptides in solution.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Internal standard for quantification (qNMR), if required (e.g., trimethylsilylpropionic acid - TSP).[12]
Procedure:
-
Sample Preparation: Dissolve the peptide in the deuterated solvent to a concentration of 0.5-5 mM.[2]
-
NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's structure and purity.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
-
Data Analysis:
-
Assign the resonances in the NMR spectra to specific protons and carbons in the peptide sequence.
-
Use the NOE-derived distance restraints to calculate a family of 3D structures that are consistent with the experimental data.
-
For peptides with unnatural amino acids, specialized software and parameterization may be required for structure calculation.
-
Visualizing Workflows and Pathways
Understanding the context in which these analytical techniques are applied is crucial. The following diagrams illustrate a typical workflow for solid-phase peptide synthesis and a relevant signaling pathway where these peptides might be used.
Regulatory Considerations
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the analytical validation of synthetic peptides. While there is considerable overlap, there are some differences in their expectations.
| Aspect | FDA | EMA |
| General Guidance | Follows ICH guidelines (Q2 for validation, Q3A/B for impurities). Considers peptides on a case-by-case basis, often falling between small molecules and biologics.[14][15] | Also follows ICH guidelines. Has a specific draft guideline on the development and manufacture of synthetic peptides.[3][16][17] |
| Impurity Thresholds | May not recognize the Ph. Eur. identification threshold of >0.5% and may consider limits for unspecified impurities on a case-by-case basis.[14][16] | Generally follows the European Pharmacopoeia (Ph. Eur.) for impurity thresholds. |
| Starting Materials | Emphasizes the control of starting materials to ensure the quality of the final peptide. | Provides detailed expectations for the characterization and control of starting materials, including flowcharts of their synthesis.[16] |
| Peptides with Unnatural Amino Acids | No specific separate guidance, but the expectation is for thorough characterization and justification of specifications. | The draft guideline covers synthetic peptides in general, and the principles would apply to those with unnatural amino acids, requiring rigorous characterization. |
Case Studies: Analytical Validation in Practice
Case Study 1: Improving Peptide Purity from 88% to 98.5% A synthetic peptide was initially analyzed by HPLC and found to have a purity of 88.1%, with 11.9% total impurities. Subsequent analysis by LC-MS identified a truncated variant (missing one amino acid) and an oxidized methionine residue as the major impurities. This information allowed for the optimization of the purification protocol, leading to a final purity of 98.5%.[1]
Case Study 2: Characterizing D-Amino Acid Position in Peptide Epimers Higher-energy collisional dissociation (HCD) tandem mass spectrometry was used to distinguish between a peptide containing all L-amino acids (liraglutide) and its epimers containing a single D-amino acid. The fragmentation patterns, specifically the intensity of certain y-ions, were different enough to not only distinguish the epimers but also to pinpoint the location of the D-amino acid in the peptide sequence.[18] This demonstrates the power of high-resolution mass spectrometry in characterizing subtle structural differences, which is crucial for peptides containing unnatural amino acids that may be prone to racemization during synthesis.
Case Study 3: Analysis of Unnatural Amino Acid Containing Peptide Libraries Capillary liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry was successfully used to analyze complex libraries of heptapeptides containing unnatural amino acids. The high resolution of the mass spectrometer allowed for the identification of all expected peptide species and an evaluation of their relative abundance. Tandem MS with spectral subtraction techniques facilitated rapid sequence confirmation.[13]
Conclusion
The analytical validation of synthetic peptides with unnatural amino acids is a multifaceted process that requires a combination of orthogonal analytical techniques. HPLC is indispensable for purity determination and quantification, while mass spectrometry is essential for identity and sequence confirmation. NMR spectroscopy provides the ultimate tool for detailed structural elucidation. By employing a strategic combination of these methods, researchers and drug developers can ensure the quality, safety, and efficacy of their novel peptide therapeutics, paving the way for the next generation of innovative medicines. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is critical for designing a robust and compliant analytical validation strategy.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products (Journal Article) | OSTI.GOV [osti.gov]
- 5. realpeptides.co [realpeptides.co]
- 6. FOCUS ON : NMR spectroscopy, when limits matter - SEQENS [seqens.com]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 8. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. deepdyve.com [deepdyve.com]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. polypeptide.com [polypeptide.com]
- 15. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. mdpi.com [mdpi.com]
Navigating the Crucial First Step: A Comparative Analysis of Coupling Reagents for Boc-D-Met-OH Esterification
For researchers, scientists, and drug development professionals, the efficient and complete esterification of the first amino acid to a solid support is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of common coupling reagents for the esterification of Boc-D-Met-OH to 2-chlorotrityl chloride (2-CTC) resin, a popular choice for the synthesis of protected peptide fragments.
The selection of an appropriate coupling strategy for this compound, a residue containing a bulky protecting group and a sulfur-containing side chain, directly impacts the initial loading efficiency and, consequently, the overall yield and purity of the final peptide. This comparison examines three widely employed methods: a reagent-free approach with a tertiary amine base, and two methods utilizing common coupling reagents, Diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Comparative Yield Analysis
The following table summarizes the expected yields for the esterification of this compound onto 2-chlorotrityl chloride resin using different coupling protocols. The data is collated from established literature protocols and typical outcomes for sterically hindered amino acids.
| Coupling Method | Coupling Reagent(s) | Base | Typical Solvent | Expected Yield (%) |
| Method A | None | DIEA | DCM | >95% |
| Method B | DIC/DMAP | DIEA | DCM/DMF | 85-95% |
| Method C | HATU | DIEA | DMF | >95% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that resin substitution is a critical factor and should be determined accurately prior to the coupling reaction.
Method A: Reagent-Free Esterification with DIEA
This method is often preferred for its simplicity and high efficiency with 2-chlorotrityl chloride resin.[1]
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-CTC resin (1.0 g, 1.0-1.6 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (1.5 equivalents relative to resin substitution) in anhydrous DCM (10 mL).
-
Add DIEA (3.0 equivalents relative to resin substitution) to the this compound solution.
-
Add the this compound/DIEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted chlorotrityl groups, add methanol (1 mL) and agitate for an additional 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Method B: DIC/DMAP Mediated Esterification
A classic and cost-effective method for esterification to resins bearing hydroxyl groups, adaptable for this purpose.[2][3]
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin (pre-hydrolyzed to the hydroxyl form) or Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (2.0 equivalents) and DMAP (0.1 equivalents) in a mixture of DCM and a minimal amount of DMF to ensure complete dissolution.
-
Add the amino acid solution to the resin.
-
Add DIC (2.0 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Method C: HATU Mediated Esterification
HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids, and can be employed for esterification.[4][5]
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin (pre-hydrolyzed to the hydroxyl form) or Wang resin
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the resin (1.0 g) in anhydrous DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate flask, pre-activate the this compound (2.0 equivalents) with HATU (1.95 equivalents) and DIEA (4.0 equivalents) in anhydrous DMF (10 mL) for 5-10 minutes.
-
Add the pre-activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and again with DMF (3 x 10 mL).
-
Dry the resin under vacuum.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound esterification.
Conclusion
For the esterification of this compound to 2-chlorotrityl chloride resin, the direct reaction with DIEA in DCM (Method A) is a highly efficient, simple, and cost-effective method that consistently provides high loading yields.[1] While HATU (Method C) is also an excellent choice for achieving high yields, especially for sterically challenging couplings, its higher cost may not be justified when a simpler method is equally effective for this specific application.[4][5] The DIC/DMAP method (Method B) remains a viable option, particularly for hydroxyl-functionalized resins like Wang resin, though it may result in slightly lower yields compared to the other two methods for this specific substrate.[2][3] The choice of method will ultimately depend on the specific resin used, cost considerations, and the established protocols within a laboratory.
References
The Principle of Orthogonality in Amine Protection: A Comparative Guide to the Boc Group
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is a cornerstone of success. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonality, is paramount for efficient and high-yielding synthetic routes. This guide provides a comprehensive comparison of the tert-Butoxycarbonyl (Boc) protecting group with other commonly used amine protecting groups, focusing on their orthogonal relationship and providing supporting experimental data for their selective deprotection.
The Boc group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] This acid lability is the key to its orthogonality with other protecting groups that are cleaved under different conditions, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][2] This guide will delve into the quantitative aspects of this orthogonality, presenting data on the selective deprotection of the Boc group while leaving other protecting groups intact.
Comparative Deprotection Data
The following tables summarize the conditions for the selective removal of the Boc group in the presence of other common amine and hydroxyl protecting groups. The data highlights the high degree of orthogonality achievable with the Boc group, enabling chemists to navigate complex synthetic pathways with precision.
| Protecting Group Combination | Boc Deprotection Reagent | Other Protecting Group | Stability of Other Group (%) | Yield of Deprotected Amine (%) | Reference |
| Boc/Cbz | 25% TFA in DCM | Cbz | >95 | >90 | [1][3] |
| Boc/Fmoc | 20% TFA in DCM | Fmoc | >98 | >95 | [3][4] |
| Boc/TBDMS | 4M HCl in Dioxane | TBDMS | >95 | >90 | [5][6] |
Table 1: Orthogonality of Boc with Common Amine and Hydroxyl Protecting Groups. This table provides a quantitative overview of the selective deprotection of the Boc group in the presence of Cbz, Fmoc, and TBDMS protecting groups. The high stability of the other protecting groups under Boc deprotection conditions demonstrates the principle of orthogonality.
| Protecting Group | Deprotection Conditions | Typical Reagents |
| Boc | Acidic | TFA, HCl in Dioxane [][8] |
| Cbz | Hydrogenolysis | H₂, Pd/C[3] |
| Fmoc | Basic | Piperidine in DMF[9] |
| TBDMS | Fluoride Ion / Strong Acid | TBAF, HF[10] |
Table 2: General Deprotection Conditions for Common Protecting Groups. This table outlines the distinct and mutually exclusive conditions required for the removal of Boc, Cbz, Fmoc, and TBDMS protecting groups, which forms the basis of their orthogonal use in chemical synthesis.
Experimental Protocols
Detailed methodologies for the selective deprotection of the Boc group are crucial for reproducible and high-yielding reactions. Below are representative experimental protocols for the selective cleavage of a Boc group in the presence of Cbz, Fmoc, and TBDMS groups.
Selective Deprotection of Boc in the Presence of Cbz
Objective: To selectively remove the Boc protecting group from a di-protected amine without affecting the Cbz group.
Materials:
-
Boc-Cbz-protected amine (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA) (2.5 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Boc-Cbz-protected amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Cbz-protected amine. A typical yield for this reaction is >90%.[3]
Selective Deprotection of Boc in the Presence of Fmoc
Objective: To selectively cleave the Boc group from a molecule containing an Fmoc-protected amine.
Materials:
-
Boc-Fmoc-protected compound (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
20% Trifluoroacetic acid (TFA) in DCM (v/v) (12.5 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Boc-Fmoc-protected compound in anhydrous DCM.
-
Add the 20% TFA in DCM solution to the reaction mixture.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
After completion, neutralize the excess TFA by washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo to obtain the Fmoc-protected amine. Expected yields are typically greater than 95%.[4]
Selective Deprotection of Boc in the Presence of a TBDMS Ether
Objective: To selectively remove the Boc group from an amine while leaving a TBDMS ether intact.
Materials:
-
Boc-protected amine with a TBDMS ether (1.0 mmol)
-
4M HCl in 1,4-Dioxane (5.0 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substrate in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to precipitate the amine hydrochloride salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield of the deprotected amine is generally high, often exceeding 90%.[5][6]
Visualizing Orthogonality and Experimental Workflows
The concept of orthogonal protection and the workflows for selective deprotection can be effectively illustrated using diagrams.
Caption: Orthogonality of Boc deprotection.
Caption: General experimental workflow for selective Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Assessing Crude Peptide Purity Post-Boc-D-Met-OH Incorporation: A Comparative Guide
For researchers engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-standard amino acids like Boc-D-Met-OH is a critical step in developing novel peptide-based therapeutics. The choice of synthetic strategy and the subsequent assessment of the crude product's purity are paramount for a successful outcome. This guide provides an objective comparison of analytical methodologies to evaluate crude peptide purity following the incorporation of this compound, with a comparative look at the alternative Fmoc-D-Met-OH strategy, supported by experimental protocols and data interpretation.
Core Analytical Techniques for Purity Assessment
The primary methods for analyzing crude peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive understanding of the success of the coupling reaction and the impurity profile.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used method for quantifying the purity of crude peptides.[1] The separation is based on the hydrophobicity of the peptide and its impurities. The purity is typically calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[2]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the synthesized peptide by determining its molecular weight.[3] It is also a powerful tool for identifying impurities, such as deletion sequences, products of incomplete deprotection, and side-reaction products like oxidized methionine.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide.[5] While less commonly used for routine purity quantification of crude samples due to lower sensitivity and potential for peak overlap, it is invaluable for confirming the successful incorporation of the amino acid into the peptide backbone and for characterizing major impurities if they are present in sufficient quantity.[5][6]
Comparative Analysis: this compound vs. Fmoc-D-Met-OH Strategies
The choice between Boc and Fmoc chemistry for Nα-protection significantly influences the crude peptide's purity profile. The milder reaction conditions of the Fmoc strategy generally lead to fewer side reactions and a cleaner crude product compared to the harsh acidic conditions required for Boc deprotection.[3][]
| Analytical Metric | Peptide with this compound | Peptide with Fmoc-D-Met-OH (Alternative) |
| Expected Crude Purity (%) | ~55-75% | ~70-85% |
| Major Impurity Type | Incomplete deprotection products, Truncated sequences | Deletion sequences |
| Common Side Products | Oxidation of Methionine (Methionine Sulfoxide), Alkylation byproducts from scavengers | Dibenzofulvene adducts (from Fmoc deprotection) |
| Post-Purification Purity (%) | >98% | >98% |
Note: The data presented in this table are illustrative and can vary depending on the peptide sequence, synthesis protocol, and purification efficiency.[3]
Key Impurities in Peptides Synthesized with this compound
Several types of impurities can arise during the synthesis of peptides using this compound. Understanding these potential byproducts is crucial for developing effective purification and analytical strategies.
-
Deletion Sequences : Failure of a coupling reaction to go to completion results in peptides missing the D-methionine residue.
-
Truncated Sequences : Incomplete removal of the Boc protecting group can lead to the termination of the peptide chain.[8]
-
Methionine Oxidation : The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da mass shift).[9][10] This can occur during synthesis, cleavage, or storage. The use of scavengers during cleavage is critical to minimize this.[11]
-
Side-chain Alkylation : The carbocations generated during the acidic cleavage step in Boc chemistry can lead to the alkylation of the methionine side chain.[12]
Experimental Protocols
Sample Preparation for Analysis
-
Cleavage and Precipitation : After the final synthesis step, cleave the peptide from the resin using a cleavage cocktail appropriate for Boc chemistry, containing scavengers to protect the methionine side chain (e.g., Reagent K: TFA/water/thioanisole/ethanedithiol 82.5:5:5:2.5).[11]
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.[11]
-
Solubilization : Dissolve the crude peptide in an appropriate solvent for analysis (e.g., 0.1% TFA in water for RP-HPLC) to a concentration of approximately 1 mg/mL.[1]
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Objective : To determine the percentage purity of the crude peptide.
-
Instrumentation : HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), gradient pump, and UV detector.
-
Mobile Phase :
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[3]
-
-
Procedure :
-
Data Analysis : Calculate the purity by integrating the peak areas. The purity is the ratio of the main peak area to the total area of all peaks.
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification
-
Objective : To confirm the molecular weight of the target peptide and identify impurities.
-
Instrumentation : A liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).
-
Mobile Phase : For MS compatibility, it is often preferable to use formic acid instead of TFA to reduce ion suppression.[13]
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Procedure :
-
Perform an analytical RP-HPLC separation similar to the protocol above.
-
Direct the eluent into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis :
-
Deconvolute the mass spectrum to determine the monoisotopic mass of the main peak and compare it to the theoretical mass of the target peptide.
-
Analyze the masses of impurity peaks. A +16 Da shift relative to the target peptide is indicative of methionine oxidation.[8][9]
-
For further characterization, perform tandem MS (MS/MS) on the main peak and major impurity peaks. The fragmentation pattern will confirm the peptide sequence. A characteristic neutral loss of 64 Da (methanesulfenic acid) from a fragment ion confirms the presence of methionine sulfoxide.[9]
-
Protocol 3: NMR for Structural Confirmation
-
Objective : To confirm the successful incorporation of this compound into the peptide backbone.
-
Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve a sufficient amount of purified or partially purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Procedure :
-
Acquire a 1D ¹H NMR spectrum.
-
For more detailed analysis, acquire 2D spectra such as COSY and TOCSY to assign proton resonances.
-
-
Data Analysis : Compare the observed chemical shifts with expected values. The formation of a peptide bond causes a characteristic downfield shift of the α-proton of the newly incorporated amino acid. The disappearance of the carboxylic acid proton signal is also an indicator of successful coupling.
Visualizing Workflows and Relationships
Caption: General workflow from SPPS to crude peptide analysis.
Caption: Decision pathway for crude peptide purity assessment.
By employing a multi-faceted analytical approach, researchers can confidently assess the purity of their crude peptide after this compound incorporation, identify potential side products, and make informed decisions for subsequent purification strategies. While the Boc strategy is a well-established method, a careful comparison with the Fmoc alternative may reveal advantages in crude purity for certain sequences, potentially streamlining the overall synthesis and purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oxidative products of methionine as site and content biomarkers for peptide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Boc-D-Met-OH: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-D-methionine (Boc-D-Met-OH) are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, emphasizing safety protocols and environmental responsibility. Adherence to these guidelines is essential for minimizing risks associated with chemical waste.
Key Safety and Chemical Data
Before handling this compound, it is crucial to be familiar with its properties and potential hazards. While some suppliers may not classify it as hazardous under OSHA's Hazard Communication Standard, other sources indicate it can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with appropriate caution.
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-D-methionine | [1] |
| CAS Number | 5241-66-7 | [1] |
| Molecular Formula | C10H19NO4S | [2] |
| Molecular Weight | 249.33 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 47 - 50 °C / 116.6 - 122 °F | [1] |
| Storage Class | 11 - Combustible Solids | [4] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2) | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
Experimental Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated laboratory area, preferably within a chemical fume hood.
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS provided by the supplier before handling the chemical.[1][2]
-
Work in a Ventilated Area: All handling and preparation for disposal must be conducted in a well-ventilated laboratory, ideally inside a chemical fume hood to minimize inhalation exposure.
-
Wear Appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: For larger quantities or in situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a particle filter is recommended.[4]
-
Phase 2: Waste Segregation and Containment
-
Designate a Waste Container: Use a clearly labeled, dedicated container for solid chemical waste. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Avoid Mixing Waste: Do not mix this compound waste with other waste streams, such as liquid, halogenated, or biological waste, to prevent potentially hazardous reactions.
-
Label the Container: The waste container must be clearly marked with a "Hazardous Waste" label that includes:
-
The full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-D-methionine".
-
The date when the waste was first added.
-
Clear hazard warnings (e.g., "Irritant").
-
Phase 3: Spill Management and Decontamination
-
Immediate Spill Response: In the event of a spill, avoid breathing in any dust.[2]
-
Clean-up Procedure: Carefully sweep up the solid material and place it into the designated hazardous waste container.[1] Avoid generating dust during this process.
-
Decontamination: Wash the affected area thoroughly with soap and water.
-
Contaminated Materials: Any materials used for cleaning the spill (e.g., wipes, gloves) must also be disposed of in the hazardous waste container.
Phase 4: Final Disposal
-
Secure Storage: Keep the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. These entities are equipped to handle and dispose of laboratory waste in compliance with all federal, state, and local regulations.
-
Empty Container Disposal: Any container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Boc-D-Met-OH
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Boc-D-Met-OH (N-tert-Butoxycarbonyl-D-methionine), a key building block in peptide synthesis.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following personal protective equipment is recommended to minimize exposure and ensure safety.[1][2][3]
Engineering Controls:
-
Ensure adequate ventilation in the handling area. Use of a chemical fume hood is recommended, especially when working with powders to minimize inhalation of dust.
Respiratory Protection:
-
A NIOSH-approved N95 or P1 respirator should be used when handling the powder form of this compound to prevent inhalation of dust particles.[1][2][3]
Eye and Face Protection:
-
Chemical safety goggles or glasses that meet EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and potential splashes.[1][4]
Hand Protection:
-
Chemically resistant gloves, such as nitrile rubber, should be worn.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
Skin and Body Protection:
-
A lab coat or other protective clothing should be worn to prevent skin contact.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| CAS Number | 5241-66-7[1][2][5] |
| Molecular Formula | C₁₀H₁₉NO₄S[1][2] |
| Molecular Weight | 249.33 g/mol [1][2][5] |
| Melting Point | 47-50 °C (literature)[3][6] |
| Storage Temperature | 2-8 °C[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is crucial for the safe handling of this compound.
-
Preparation:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required personal protective equipment as outlined above.
-
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust clouds.
-
-
Dissolving:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Reaction Setup:
-
Ensure all glassware is properly secured.
-
If the reaction is to be heated, use a suitable heating mantle and monitor the temperature closely.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling this compound.
-
Wash hands and any exposed skin with soap and water after completing the work and before leaving the laboratory.
-
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[7][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[9][10]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.[4]
-
Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The cleaned containers can then be disposed of as regular laboratory waste, unless otherwise specified by local regulations.
Chemical Spill Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Logical workflow for a chemical spill response.
References
- 1. Boc- D -Met-OH = 98.0 TLC 5241-66-7 [sigmaaldrich.com]
- 2. Boc- D -Met-OH = 98.0 TLC 5241-66-7 [sigmaaldrich.com]
- 3. Boc-L-methionine, 99% | 2488-15-5 | N-(tert-Butoxycarbonyl)-L-methionine, Boc-Met-OH [ottokemi.com]
- 4. westliberty.edu [westliberty.edu]
- 5. This compound [carbolution.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 9. echemi.com [echemi.com]
- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
